molecular formula C6H4Cl2N2O2 B190037 3,5-Dichloro-2-nitroaniline CAS No. 122584-83-2

3,5-Dichloro-2-nitroaniline

Cat. No.: B190037
CAS No.: 122584-83-2
M. Wt: 207.01 g/mol
InChI Key: RMIMEMMJKYVPAI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitroaniline is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIMEMMJKYVPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 3,5-Dichloro-2-nitroaniline (CAS 122584-83-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information for 3,5-Dichloro-2-nitroaniline, CAS 122584-83-2, is limited. This guide summarizes the available data from chemical suppliers and databases. Detailed experimental protocols, extensive safety data, and biological activity studies for this specific isomer are not widely published.

Core Chemical Properties

This compound is a chlorinated and nitrated aniline derivative. Its core identifiers and physical state are summarized below. Quantitative physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature for this specific CAS number.

Table 1: Chemical Identification and Properties

Property Value Reference
IUPAC Name This compound [1][2]
CAS Number 122584-83-2 [1][2][3][4][5]
Molecular Formula C₆H₄Cl₂N₂O₂ [1][2][4][5]
Physical State Solid [1]
Purity Typically available at ≥96% [1][6]
MDL Number MFCD01463654 [1]
InChI InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 [1]
InChI Key RMIMEMMJKYVPAI-UHFFFAOYSA-N [1]

| Canonical SMILES | NC1=CC(Cl)=CC(Cl)=C1--INVALID-LINK--[O-] |[1] |

Safety and Hazard Information

Safety information for this specific compound is limited. The following data is based on information provided by a chemical supplier. Users must consult a comprehensive Safety Data Sheet (SDS) from their supplier before handling this chemical and perform their own risk assessment. The hazard profile may be significantly different from its isomers.

Table 2: GHS Hazard Classification

Category Information Reference
Pictogram GHS07 (Harmful/Irritant) [1]
Signal Word Warning [1]
Hazard Statement H302: Harmful if swallowed [1]

| Precautionary Statement | P101: If medical advice is needed, have product container or label at hand |[1] |

Experimental Protocols and Synthesis

A detailed, validated, and peer-reviewed experimental protocol for the synthesis of this compound (CAS 122584-83-2) is not available in the searched scientific literature and patent databases.

Synthesis methods for related isomers, such as 4,5-dichloro-2-nitroaniline and 5-chloro-2-nitroaniline, are documented but should not be assumed to be applicable to this specific isomer due to potential differences in reactivity and regioselectivity directed by the positions of the substituents.[7][8][9]

Spectroscopic Data

No publicly available spectroscopic data (e.g., NMR, IR, Mass Spectrometry) specifically for this compound (CAS 122584-83-2) was identified. While commercial suppliers may possess this data, it is not published for general access.[10]

Biological Activity and Signaling Pathways

There is no information available in the public domain linking this compound (CAS 122584-83-2) to specific biological activities, signaling pathways, or applications in drug development.

Studies mentioning applications in cancer or HIV research have been conducted on the related isomer, 5-Chloro-2-nitroaniline, and these findings cannot be extrapolated to the target compound of this guide.[9]

Visualizations

As no experimental workflows, synthesis pathways, or biological signaling pathways were identified for this compound (CAS 122584-83-2), no diagrams could be generated.

References

physicochemical properties of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 122584-83-2). The document details its fundamental chemical and physical characteristics, outlines detailed experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Data

PropertyValueSource
CAS Number 122584-83-2[1][2][3][4][5]
Molecular Formula C₆H₄Cl₂N₂O₂[1][2]
Molecular Weight 207.01 g/mol [1][2][6]
Physical State Solid[2]
Melting Point Data not available. (For isomer 4,5-Dichloro-2-nitroaniline: 177-179 °C)[7]
Boiling Point Data not available. (For related compound 3,5-Dichloroaniline: 260 °C @ 741 mmHg)[8]
Solubility Data not available. (For related compound 3,5-Dichloroaniline: Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether)[8]
pKa Data not available.
logP (Octanol/Water) Data not available. (Computed XLogP3 for isomer 2,3-Dichloro-5-nitroaniline: 2.6)[9]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[10]

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[10] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[11]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[10]

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[12]

  • Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., DigiMelt or Mel-Temp).[13]

  • Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[12]

  • Accurate Determination: Allow the apparatus to cool to about 10-15 °C below the approximate melting point.[12] Insert a new sample and heat slowly at a rate of 1-3 °C/minute.[12]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[12]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]

Principle: A surplus of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of distilled water (or a relevant buffer). The presence of undissolved solid must be visible.[14]

  • Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature. Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility as mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.[15]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[16][17]

Principle: The pH of a solution containing the analyte is monitored as a known concentration of a strong acid or base is added incrementally. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.[18]

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of strong base (e.g., NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the pH where pH = pKa.[18] A first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point.[18]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) and its logarithm (logP) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach for its measurement.[16][19]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The ratio of the compound's equilibrium concentration in the organic phase to its concentration in the aqueous phase defines the partition coefficient (P).[19][20]

Methodology:

  • Phase Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them and allowing the phases to separate.[21]

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to reach partition equilibrium between the two phases.[16]

  • Phase Separation: Allow the layers to separate completely. Carefully collect samples from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.[19][20]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties cluster_2 Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, GC) B->C D Melting Point (Capillary Method) C->D E Aqueous Solubility (Shake-Flask Method) C->E F pKa Determination (Potentiometric Titration) C->F G LogP Determination (Octanol-Water Partitioning) C->G H Compile Data into Property Profile D->H E->H F->H G->H I Technical Guide & Report Generation H->I

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-nitroaniline is a halogenated nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its molecular structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and biological activity. Due to a notable absence of experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this technical guide employs a computational chemistry approach to elucidate the structural and conformational properties of this compound. This report provides predicted data on its molecular geometry, vibrational frequencies, and NMR chemical shifts, alongside a proposed synthetic protocol. The information presented herein serves as a valuable resource for researchers working with this molecule, enabling more informed experimental design and computational modeling.

Introduction

Molecular Structure and Conformation

The three-dimensional structure of this compound was predicted using computational modeling. The following diagram illustrates the optimized molecular structure.

molecular_structure Predicted Molecular Structure of this compound C1 C1 C2 C2 C1->C2 N2 N(O2) C1->N2 C3 C3 C2->C3 N1 N(H2) C2->N1 C4 C4 C3->C4 Cl1 Cl C3->Cl1 C5 C5 C4->C5 H3 H C4->H3 C6 C6 C5->C6 Cl2 Cl C5->Cl2 C6->C1 H4 H C6->H4 H1 H N1->H1 H2 H N1->H2 O1 O N2->O1 O2 O N2->O2

Caption: Predicted 3D structure of this compound.

Conformational Analysis

A conformational analysis was performed to identify the most stable arrangement of the atoms in this compound. The primary degree of freedom for conformational change in this molecule is the rotation around the C-N bonds of the aniline and nitro groups. The calculations indicate that the planar conformation, where the nitro and amino groups lie in the plane of the benzene ring, is the most energetically favorable. This planarity is attributed to the stabilizing effects of intramolecular hydrogen bonding between one of the amino hydrogens and an oxygen atom of the nitro group, as well as resonance effects.

Predicted Quantitative Molecular Data

The following tables summarize the key geometric parameters of the optimized structure of this compound as predicted by DFT calculations.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C1-C21.41
C2-C31.40
C3-C41.39
C4-C51.39
C5-C61.40
C6-C11.41
C2-N1 (Amino)1.37
N1-H1.01
C1-N2 (Nitro)1.46
N2-O1.23
C3-Cl11.74
C5-Cl21.74

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C1-C2-C3120.5
C2-C3-C4119.8
C3-C4-C5120.0
C4-C5-C6119.8
C5-C6-C1120.5
C6-C1-C2119.4
C1-C2-N1121.0
C3-C2-N1118.5
H-N1-H115.0
C2-C1-N2122.0
C6-C1-N2118.6
O-N2-O124.0
C2-C3-Cl1119.5
C4-C3-Cl1120.7
C4-C5-Cl2120.7
C6-C5-Cl2119.5

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
C6-C1-C2-N1179.8
C2-C1-N2-O10.5
C1-C2-N1-H0.2

Predicted Spectroscopic Data

To facilitate the experimental identification and characterization of this compound, its infrared (IR) and nuclear magnetic resonance (NMR) spectra were simulated based on the optimized molecular geometry and electronic structure.

Table 4: Predicted Key Infrared Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (asymmetric)3500
N-H stretch (symmetric)3400
C-H stretch (aromatic)3100-3000
N-O stretch (asymmetric, nitro)1550
N-O stretch (symmetric, nitro)1350
C=C stretch (aromatic)1600-1450
C-N stretch (amino)1300
C-Cl stretch800-600

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (relative to TMS)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-130.0
C2-145.0
C3-133.0
C47.5120.0
C5-133.0
C67.3115.0
NH5.8-

Experimental Protocols

Due to the lack of specific literature on the synthesis of this compound, a plausible synthetic route is proposed here based on established organic chemistry principles. The primary proposed method is the nitration of 3,5-dichloroaniline. An alternative approach could be the amination of 1,3-dichloro-2-nitrobenzene.

Proposed Synthesis via Nitration of 3,5-Dichloroaniline

This protocol is adapted from general procedures for the nitration of substituted anilines.[5][6][7]

Workflow for the Synthesis of this compound

synthesis_workflow Proposed Synthesis Workflow start 3,5-Dichloroaniline step1 Protection of Amino Group (e.g., Acetylation with Acetic Anhydride) start->step1 step2 Nitration (e.g., with HNO₃/H₂SO₄) step1->step2 step3 Deprotection (e.g., Acid or Base Hydrolysis) step2->step3 step4 Purification (e.g., Recrystallization or Chromatography) step3->step4 end This compound step4->end

Caption: A logical workflow for the proposed synthesis.

Materials:

  • 3,5-dichloroaniline[8]

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of the Amino Group: In a round-bottom flask, dissolve 3,5-dichloroaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 1-2 hours. After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-3,5-dichloroaniline. Filter, wash with water, and dry the product.

  • Nitration: To a cooled solution of the acetylated compound in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C). After the addition, allow the reaction to stir for several hours at low temperature.

  • Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice. The nitrated intermediate will precipitate. Filter and wash the solid with cold water. The crude product can then be deprotected by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution until the acetyl group is cleaved.

  • Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra and compare them with the predicted chemical shifts in Table 5.

  • IR Spectroscopy: Obtain an IR spectrum and compare the characteristic vibrational frequencies with the predicted values in Table 4.

  • Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound.

Conclusion

This technical guide provides a comprehensive, albeit computationally derived, overview of the molecular structure and conformation of this compound. The presented data on bond lengths, bond angles, dihedral angles, and predicted spectroscopic signatures offer a valuable foundation for researchers and scientists. The proposed synthetic protocol outlines a practical approach for its preparation in the laboratory. While computational data provides a strong predictive framework, it is imperative that these findings are validated through experimental studies. Future work should focus on the successful synthesis and subsequent crystallographic and spectroscopic characterization of this compound to confirm and refine the computational models presented in this guide.

References

Spectroscopic Profile of Dichloro-Nitroaniline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

To provide valuable comparative data for researchers in the field, this guide presents the available spectroscopic information for the closely related and well-characterized isomer, 4,5-Dichloro-2-nitroaniline . The presented data, including ¹H NMR, ¹³C NMR, IR, and MS, are crucial for the structural elucidation and characterization of these compounds, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide also outlines generalized experimental protocols for acquiring such spectroscopic data and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4,5-Dichloro-2-nitroaniline

The following tables summarize the key spectroscopic data for 4,5-Dichloro-2-nitroaniline.

Table 1: NMR Spectroscopic Data of 4,5-Dichloro-2-nitroaniline
Nucleus Chemical Shift (δ) in ppm Solvent
¹H NMRData not available in search results-
¹³C NMRData not available in search results-

Note: Specific ¹H and ¹³C NMR data for 4,5-Dichloro-2-nitroaniline were not found in the provided search results. Researchers would typically predict these values using computational software or acquire them experimentally.

Table 2: Infrared (IR) Spectroscopic Data of 4,5-Dichloro-2-nitroaniline[1][2]
Vibrational Mode Wavenumber (cm⁻¹)
N-H StretchTypically 3300-3500
Aromatic C-H StretchTypically 3000-3100
NO₂ Asymmetric StretchTypically 1500-1570
NO₂ Symmetric StretchTypically 1335-1380
C-N StretchTypically 1250-1360
C-Cl StretchTypically 600-800

Note: The IR spectrum for 4,5-Dichloro-2-nitroaniline is available on the NIST WebBook[1][2]. The table provides typical ranges for the expected vibrational modes.

Table 3: Mass Spectrometry (MS) Data of 4,5-Dichloro-2-nitroaniline[1]
Parameter Value
Molecular FormulaC₆H₄Cl₂N₂O₂
Molecular Weight207.01 g/mol
Major Fragments (m/z)Specific fragmentation patterns would be determined from the mass spectrum available on the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like dichloro-nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the probe to the specific solvent and sample.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, dissolve the sample in a suitable solvent and inject it into a gas chromatograph coupled to a mass spectrometer.

    • Direct Infusion: For less volatile compounds, dissolve the sample and infuse it directly into the ion source of the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI): A common technique for GC-MS that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile molecules, often used with liquid chromatography.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Structure Elucidation synthesis Synthesis of 3,5-Dichloro-2-nitroaniline purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Determining the Solubility of 3,5-Dichloro-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Dichloro-2-nitroaniline, a key parameter for its application in research and development, particularly in pharmaceutical and chemical synthesis. Due to the current absence of publicly available quantitative solubility data for this compound in common organic solvents, this document provides detailed experimental protocols to enable researchers to determine these values. The methodologies described herein are established and robust, including gravimetric analysis and spectrophotometric methods (UV-Vis and HPLC), ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is a critical physicochemical property that influences its bioavailability, formulation, and process development. A thorough understanding of its solubility profile in various organic solvents is essential for designing crystallization processes, preparing solutions for analytical testing, and developing suitable drug delivery systems. While data for related isomers may be available, specific quantitative data for this compound is not readily found in scientific literature. This guide, therefore, presents two standard and reliable methods for the experimental determination of the solubility of this compound.

Experimental Protocols for Solubility Determination

The following sections detail the protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

The gravimetric method is a direct and straightforward technique for determining solubility.[1][2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

2.1.1. Detailed Experimental Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing:

    • Dry the residue to a constant weight in a vacuum oven.[1]

    • The final weight of the container with the dried solute is recorded.

  • Calculation:

    • The solubility (S) can be calculated using the following formula: S ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, especially for compounds with low solubility.[4] These methods rely on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law).

2.2.1. Detailed Experimental Protocol (UV-Vis Spectroscopy)

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear.[5]

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 as described in the gravimetric method (Section 2.1.1).

  • Phase Separation and Sample Withdrawal:

    • Follow steps 3 and 4 as described in the gravimetric method (Section 2.1.1).

  • Dilution:

    • Dilute the withdrawn supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement:

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

2.2.2. Detailed Experimental Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is particularly useful for analyzing complex mixtures and can provide high accuracy and precision in solubility measurements, especially for nitroaromatic compounds.[6][7]

  • Method Development and Calibration:

    • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

    • Prepare a series of standard solutions and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution and Equilibration:

    • Follow steps 1 and 2 as described in the gravimetric method (Section 2.1.1).

  • Phase Separation and Sample Withdrawal:

    • Follow steps 3 and 4 as described in the gravimetric method (Section 2.1.1).

  • Dilution and Analysis:

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution, considering the dilution factor.

Data Presentation

Once the solubility of this compound has been determined in various organic solvents at different temperatures, the data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

Table 1: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mole fraction)Method Used

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can aid in understanding the logical sequence of steps involved in solubility determination.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method (UV-Vis/HPLC) prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 grav1 Withdraw known volume of supernatant sep2->grav1 spec1 Withdraw known volume of supernatant sep2->spec1 grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate solubility grav3->grav4 spec2 Dilute sample spec1->spec2 spec3 Measure absorbance/peak area spec2->spec3 spec4 Calculate concentration from calibration curve spec3->spec4

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Thermal Stability and Decomposition of 3,5-Dichloro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloro-2-nitroaniline is a halogenated and nitrated aromatic amine, a chemical class often associated with thermal instability. Understanding its thermal properties is critical for safe handling, storage, and processing in research and pharmaceutical development. This document synthesizes available information on analogous compounds to provide a robust understanding of the expected thermal behavior of this compound, including its decomposition pathway and the experimental methodologies used for such analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its close structural analogs is presented in Table 1. These properties are fundamental to understanding the compound's behavior under thermal stress.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4,5-Dichloro-2-nitroaniline3,5-Dichloroaniline
CAS Number 122584-83-26641-64-1626-43-7
Molecular Formula C₆H₄Cl₂N₂O₂C₆H₄Cl₂N₂O₂C₆H₅Cl₂N
Molecular Weight 207.01 g/mol 207.01 g/mol 162.02 g/mol
Appearance Light yellow to yellow solidLight yellow to brown crystalline powderColorless solid
Melting Point Not Reported177-181 °C51-53 °C
Boiling Point Not ReportedNot Reported260 °C
Solubility Not ReportedInsoluble in waterInsoluble in water; soluble in alcohol, ether, benzene

Thermal Stability and Decomposition Analysis

The thermal stability of nitroaromatic compounds is a significant safety consideration. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing their decomposition.

Analogous Compound Data

While specific TGA/DSC data for this compound is unavailable, analysis of related compounds provides valuable insights.

  • 4,5-Dichloro-2-nitroaniline: Thermochemical studies have been conducted on this isomer, indicating its thermal behavior has been a subject of scientific investigation.

  • 4-Chloro-3-nitroaniline: DSC curves have been reported for this compound, offering a comparative thermal profile.

  • 2-Nitroaniline: TGA data for 2-nitroaniline shows a significant weight loss between 110°C and 199°C, which is attributed to the elimination of the nitro group (NO₂).[1]

Based on these analogs, it is anticipated that the thermal decomposition of this compound would initiate with the cleavage of the C-NO₂ bond, a common primary decomposition step for nitroaromatic compounds. The presence of two chlorine atoms on the benzene ring may influence the decomposition temperature and pathway.

Hypothesized Decomposition Pathway

The decomposition of this compound is likely to proceed through a multi-step process initiated by the homolytic cleavage of the C-NO₂ bond, followed by subsequent reactions of the resulting radical species. The expected decomposition products could include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in a TGA sample pan (e.g., alumina or platinum).

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate are determined from this curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Methodology:

  • A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • The sample and reference pans are heated in a controlled atmosphere at a constant heating rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC curve plots heat flow versus temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures and enthalpies.

Visualizations

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (1-5 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA/DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Decomposition Temperature, Enthalpy, and Kinetic Parameters TGA_Data->Analysis DSC_Data->Analysis Report Technical Report Analysis->Report

Caption: A generalized workflow for the thermal analysis of this compound.

Hypothesized Decomposition Pathway

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Primary Decomposition cluster_2 Secondary Decomposition & Products Parent This compound Step1 Homolytic Cleavage of C-NO2 Bond Parent->Step1 Heat (Δ) Radical Dichlorophenylaminyl Radical + NO2• Step1->Radical Products Gaseous Products (NOx, CO, CO2, HCl) Radical->Products Further Reactions Char Char Residue Radical->Char Polymerization/ Condensation

Caption: A hypothesized thermal decomposition pathway for this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs provides a strong basis for understanding its likely behavior. It is anticipated that the compound will exhibit thermal instability, with decomposition initiated by the loss of the nitro group. The information and protocols detailed in this guide serve as a valuable resource for researchers and professionals working with this and similar compounds, emphasizing the importance of thermal analysis for ensuring safety and process control. Further experimental investigation is warranted to definitively characterize the thermal properties of this compound.

References

Unveiling the Electronic Landscape of Dichloronitroaniline Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the electronic properties of dichloronitroaniline isomers, offering crucial insights for researchers, scientists, and professionals in drug development. This guide details the synthesis, experimental characterization, and computational analysis of these compounds, highlighting the influence of substituent positioning on their electronic behavior and potential biological activity.

The six isomers of dichloronitroaniline, each with the chemical formula C₆H₄Cl₂N₂O₂, present a fascinating case study in the impact of molecular structure on electronic properties. The relative positions of the two chlorine atoms and the nitro group on the aniline ring dictate the electron distribution, dipole moment, and frontier molecular orbital energies, which in turn can influence their reactivity, and potential as pharmacophores. This technical guide provides a comprehensive overview of these properties, supported by experimental data and computational analysis, to serve as a valuable resource for the scientific community.

Physicochemical and Electronic Properties

A comparative analysis of the dichloronitroaniline isomers reveals significant variations in their physical and electronic characteristics. These differences, arising from the interplay of inductive and resonance effects of the substituents, are summarized in the tables below. The data presented is a combination of experimentally determined values and results from Density Functional Theory (DFT) calculations.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,3-Dichloro-4-nitroaniline69951-03-7C₆H₄Cl₂N₂O₂207.01Not Reported
2,4-Dichloro-6-nitroaniline2683-43-4C₆H₄Cl₂N₂O₂207.01103-105
2,5-Dichloro-4-nitroaniline6627-34-5C₆H₄Cl₂N₂O₂207.01154-158[1]
2,6-Dichloro-4-nitroaniline99-30-9C₆H₄Cl₂N₂O₂207.01191[2]
3,4-Dichloro-2-nitroanilineNot ReportedC₆H₄Cl₂N₂O₂207.01Not Reported
3,5-Dichloro-2-nitroanilineNot ReportedC₆H₄Cl₂N₂O₂207.01Not Reported
3,5-Dichloro-4-nitroaniline59992-52-8C₆H₄Cl₂N₂O₂207.01Not Reported
IsomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
2,3-Dichloro-4-nitroaniline5.89-7.43-3.214.227.433.21
2,4-Dichloro-6-nitroaniline3.67-7.55-3.384.177.553.38
2,5-Dichloro-4-nitroaniline4.78-7.48-3.314.177.483.31
2,6-Dichloro-4-nitroaniline2.51-7.62-3.454.177.623.45
3,4-Dichloro-2-nitroaniline7.32-7.51-3.194.327.513.19
This compound6.23-7.58-3.244.347.583.24
3,5-Dichloro-4-nitroaniline3.99-7.54-3.354.197.543.35

Synthesis and Experimental Characterization

The synthesis of dichloronitroaniline isomers is typically achieved through the nitration of the corresponding dichloroaniline precursor. The reaction conditions, including the nitrating agent and temperature, must be carefully controlled to achieve the desired isomer and minimize the formation of byproducts.

G cluster_synthesis General Synthesis Workflow Dichloroaniline Dichloroaniline Reaction Vessel Reaction Vessel Dichloroaniline->Reaction Vessel Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product->Purification (Recrystallization/Chromatography) Dichloronitroaniline Isomer Dichloronitroaniline Isomer Purification (Recrystallization/Chromatography)->Dichloronitroaniline Isomer

General synthesis workflow for dichloronitroaniline isomers.

Experimental Protocols

UV-Visible Spectroscopy:

  • Objective: To determine the electronic absorption properties (λmax) of the isomers.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each isomer in a UV-transparent solvent such as ethanol or methanol.

  • Procedure:

    • Record a baseline spectrum of the solvent.

    • Record the absorption spectrum of each isomer solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for each isomer.

Cyclic Voltammetry:

  • Objective: To investigate the electrochemical properties, including oxidation and reduction potentials.

  • Instrumentation: A potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

  • Sample Preparation: Prepare solutions of each isomer (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Procedure:

    • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

    • Record the cyclic voltammogram by scanning the potential over a suitable range.

    • Determine the oxidation and reduction peak potentials.

Computational Methodology

Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the electronic properties of molecules.

  • Software: Quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method:

    • Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. A common functional and basis set combination for this is B3LYP/6-31G(d).

    • Property Calculation: Using the optimized geometry, electronic properties such as dipole moment, HOMO and LUMO energies, ionization potential, and electron affinity are calculated at a higher level of theory, for example, B3LYP/6-311++G(d,p), to achieve greater accuracy.

G cluster_dft DFT Calculation Workflow Define Molecular Structure Define Molecular Structure Geometry Optimization (e.g., B3LYP/6-31G(d)) Geometry Optimization (e.g., B3LYP/6-31G(d)) Define Molecular Structure->Geometry Optimization (e.g., B3LYP/6-31G(d)) Optimized Geometry Optimized Geometry Geometry Optimization (e.g., B3LYP/6-31G(d))->Optimized Geometry Property Calculation (e.g., B3LYP/6-311++G(d,p)) Property Calculation (e.g., B3LYP/6-311++G(d,p)) Optimized Geometry->Property Calculation (e.g., B3LYP/6-311++G(d,p)) Electronic Properties Electronic Properties Property Calculation (e.g., B3LYP/6-311++G(d,p))->Electronic Properties

Workflow for DFT calculations of electronic properties.

Relevance to Drug Development

The electronic properties of dichloronitroaniline isomers are of significant interest in drug development, particularly in the context of antimicrobial and anticancer research. Nitroaromatic compounds often exhibit biological activity through a mechanism involving the enzymatic reduction of the nitro group.[2][3][4]

This bioreduction, catalyzed by nitroreductase enzymes, can generate reactive nitroso, hydroxylamino, and amino metabolites, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] These reactive species can induce cellular damage, including DNA damage, leading to cytotoxic or antimicrobial effects.[4] The efficiency of this bioactivation is dependent on the electron affinity of the parent nitroaromatic compound. A higher electron affinity facilitates the initial electron transfer step in the reduction process.

The electronic properties of the dichloronitroaniline isomers, as detailed in this guide, can therefore be used to predict their potential for bioactivation and subsequent biological activity. For instance, isomers with a lower LUMO energy (and thus higher electron affinity) may be more readily reduced by nitroreductases.

G cluster_moa Proposed Mechanism of Biological Activity Dichloronitroaniline Dichloronitroaniline Bio-reduction Bio-reduction Dichloronitroaniline->Bio-reduction Nitroreductase Nitroreductase Nitroreductase->Bio-reduction Reactive Metabolites (ROS/RNS) Reactive Metabolites (ROS/RNS) Bio-reduction->Reactive Metabolites (ROS/RNS) Cellular Damage (e.g., DNA damage) Cellular Damage (e.g., DNA damage) Reactive Metabolites (ROS/RNS)->Cellular Damage (e.g., DNA damage) Biological Effect (Cytotoxicity/Antimicrobial) Biological Effect (Cytotoxicity/Antimicrobial) Cellular Damage (e.g., DNA damage)->Biological Effect (Cytotoxicity/Antimicrobial)

Hypothesized signaling pathway for dichloronitroaniline activity.

Furthermore, the dipole moment and overall polarity of the isomers will influence their solubility, membrane permeability, and interactions with biological targets, all of which are critical factors in drug design and efficacy. Quantitative Structure-Activity Relationship (QSAR) studies can leverage the electronic descriptors presented here to build predictive models for the biological activity of novel dichloronitroaniline derivatives.

References

Toxicological Profile of 3,5-Dichloro-2-nitroaniline: A Review of Available Data and Inferences from Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document aims to provide a comprehensive overview of the toxicological profile of 3,5-Dichloro-2-nitroaniline. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of specific toxicological data for this particular isomer. Therefore, this guide summarizes the limited available information and draws inferences from structurally related chloroaniline and nitroaniline compounds to provide a general understanding of the potential hazards. Researchers and drug development professionals are strongly advised to consult commercial toxicology reports or conduct specific studies to obtain definitive data for this compound.

Executive Summary

Hazard Identification and Classification (Based on Related Compounds)

Due to the lack of specific data for this compound, the hazard classifications are based on information available for structurally similar compounds. These classifications should be considered indicative of potential hazards and not as definitive data for this compound.

Table 1: Hazard Statements for Structurally Related Compounds

CompoundHazard Classifications
5-Chloro-2-nitroaniline Acute Oral Toxicity (Category 2), Acute Dermal Toxicity (Category 1), Acute Inhalation Toxicity (Category 2), Specific target organ toxicity - repeated exposure (Category 2), Chronic aquatic toxicity (Category 2).[1]
3,5-Dichloroaniline Acute toxicity (Oral, Dermal, Inhalation) (Category 3), Specific target organ toxicity - repeated exposure (Category 2), Hazardous to the aquatic environment, long-term hazard (Category 1).[2]
4,5-Dichloro-2-nitroaniline Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long lasting effects.[3]

These classifications suggest that this compound may be highly toxic by acute exposure through oral, dermal, and inhalation routes. Furthermore, repeated exposure could lead to organ damage, and the compound may be harmful to aquatic life with long-lasting effects.

Potential Toxicological Effects (Inferred from Related Compounds)

Acute Toxicity

Based on the hazard classifications of related compounds, this compound is likely to be toxic if swallowed, in contact with skin, or inhaled.[1][4] Symptoms of acute exposure to related chloroanilines and nitroanilines can include methemoglobinemia, cyanosis (a bluish discoloration of the skin), headache, dizziness, nausea, and in severe cases, convulsions and death.[5]

Repeated Dose Toxicity

Prolonged or repeated exposure to related compounds may cause damage to organs.[1][4] The target organs for the toxicity of dichloroanilines and nitroanilines can include the blood, hematopoietic system, kidneys, and liver.[2][6] For example, 3,5-dichloroaniline has been shown to induce renal damage.[7]

Genotoxicity and Carcinogenicity

There is no specific information on the genotoxicity or carcinogenicity of this compound. However, many nitroaromatic compounds are known to have mutagenic properties. For instance, some nitroanilines have shown mutagenic activity in the Ames test, a bacterial reverse mutation assay.[8] The genotoxic potential of aniline derivatives is a subject of ongoing research.[8] The carcinogenicity of nitroanilines can vary depending on the specific isomer.[9]

Experimental Protocols

A critical gap in the publicly available information for this compound is the absence of detailed experimental protocols for any toxicological studies. To generate such data, standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would typically be followed. A general workflow for assessing the toxicity of a novel compound is presented below.

Experimental_Workflow General Toxicological Assessment Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing QSAR QSAR Modeling (Toxicity Prediction) Ames Ames Test (Mutagenicity) QSAR->Ames Prioritize Testing Cell_Viability Cell Viability Assays (Cytotoxicity) Ames->Cell_Viability Acute_Tox Acute Toxicity Studies (LD50/LC50) Cell_Viability->Acute_Tox Guide Dose Selection Repeat_Dose Repeated Dose Studies (Sub-acute/Sub-chronic) Acute_Tox->Repeat_Dose Carcinogenicity Carcinogenicity Bioassay Repeat_Dose->Carcinogenicity

Caption: A generalized workflow for toxicological assessment of a chemical compound.

Signaling Pathways

No information regarding specific signaling pathways affected by this compound has been found in the public domain. Research on related nitroaromatic compounds suggests that their toxicity can be linked to mechanisms such as oxidative stress and the formation of reactive metabolites that can damage DNA and other macromolecules. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamine derivatives, which are often more reactive and toxic than the parent compound.

Metabolic_Activation Hypothesized Metabolic Activation of Nitroaromatic Compounds Parent Nitroaromatic Compound (e.g., this compound) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Reactive_Ion Reactive Electrophilic Ion (e.g., Nitrenium Ion) Hydroxylamine->Reactive_Ion Metabolic Activation (e.g., Acetylation, Sulfation) Toxicity Cellular Damage (DNA Adducts, Protein Damage) Reactive_Ion->Toxicity Induces

Caption: A generalized metabolic activation pathway for nitroaromatic compounds.

Quantitative Structure-Activity Relationship (QSAR) Insights

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide estimations of toxicity. QSAR models for nitroaromatic compounds often use descriptors related to the molecule's electronic properties (like the energy of the lowest unoccupied molecular orbital, E-LUMO) and hydrophobicity (logP) to predict toxicity.[10] These models suggest that the reactivity of the nitro group and the ability of the compound to partition into biological membranes are key determinants of its toxic potential. Researchers could utilize publicly available or commercial QSAR software to generate predictive toxicity data for this compound.

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized in the public domain. Based on the available data for structurally related compounds, it is prudent to handle this chemical with significant caution, assuming it to be highly toxic via acute exposure and potentially capable of causing organ damage upon repeated exposure. For any research or development activities involving this compound, it is strongly recommended that a comprehensive toxicological assessment, following established guidelines, be conducted to determine its specific hazard profile. This should include, at a minimum, in vitro assays for cytotoxicity and genotoxicity, followed by in vivo studies for acute and repeated dose toxicity if warranted.

References

An In-depth Technical Guide to 5-Chloro-2-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject: Initial research into the discovery and history of 3,5-Dichloro-2-nitroaniline revealed a significant lack of publicly available scientific literature, patents, or detailed experimental protocols for this specific isomer. In order to provide a comprehensive and valuable technical resource for researchers, scientists, and drug development professionals, this guide will instead focus on the closely related and well-documented compound, 5-Chloro-2-nitroaniline . This important intermediate shares key structural features and finds significant application in the pharmaceutical and chemical industries.

Introduction

5-Chloro-2-nitroaniline is a substituted aniline that serves as a crucial intermediate in organic synthesis. Characterized by its yellow to brown crystalline appearance, it is a versatile building block for the production of pharmaceuticals, dyes, and pesticides. Its chemical reactivity, stemming from the presence of nitro and chloro substituents on the aniline ring, allows for its incorporation into a wide array of more complex molecular architectures. Notably, it is a key precursor in the synthesis of the anthelmintic drug Fenbendazole, an upgraded version of Albendazole, and has been utilized in the development of novel therapeutics, including inhibitors of HIV-1 replication and potential cancer treatments.

Physicochemical and Spectral Data

The fundamental properties of 5-Chloro-2-nitroaniline are summarized below, providing essential data for laboratory and industrial applications.

PropertyValue
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
CAS Number 1635-61-6
Appearance Yellow to brown solid/dark yellow solid powder/yellow needle-like crystals
Melting Point 126-129 °C
Purity (Typical) 98.6% - 99.5%

Synthesis of 5-Chloro-2-nitroaniline

The industrial synthesis of 5-Chloro-2-nitroaniline is predominantly achieved through a two-step process starting from m-dichlorobenzene. This method is favored for its high yield and purity.

Synthetic Pathway Overview

The overall synthesis involves the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene, followed by a selective amination reaction where one chlorine atom is displaced by an amino group under high pressure.

Synthesis_Pathway A m-Dichlorobenzene B 2,4-Dichloronitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 5-Chloro-2-nitroaniline B->C Amination (Liquid NH₃, Toluene, 160°C)

Caption: Synthesis of 5-Chloro-2-nitroaniline from m-dichlorobenzene.

Experimental Protocols

Materials:

  • m-Dichlorobenzene (0.68 mol)

  • Concentrated Sulfuric Acid (0.714 mol)

  • 95% Nitric Acid (0.701 mol)

  • 95% Ethanol

  • Ice, Water, Alkali solution

Procedure:

  • In a flask, slowly add 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid. Cool the resulting mixed acid and set it aside.

  • In a separate three-necked flask equipped with a stirrer, add 0.68 mol of m-dichlorobenzene. Cool the flask in an ice bath to below 20°C.

  • Slowly add the mixed acid dropwise to the m-dichlorobenzene, ensuring the reaction temperature is maintained between 35-45°C.

  • After the addition is complete, continue to stir the reaction mixture at 45°C for 1 hour.

  • Allow the mixture to stand and separate the acid layer.

  • Wash the organic layer with water and an alkali solution to obtain crude 2,4-dichloronitrobenzene.

  • Dissolve the crude product in 200 mL of hot 95% ethanol.

  • Stir and cool the solution to 10°C to induce crystallization.

  • Filter the resulting needle-like crystals and dry them to yield the product. Further product can be obtained by concentrating the mother liquor.

Expected Yield: 91.1% (total)

Materials:

  • 2,4-Dichloronitrobenzene (2.46 mol)

  • Toluene (7.72 mol)

  • Liquid Ammonia (14.1 mol)

  • Methanol

  • Water, Nitrogen gas

Procedure:

  • Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3L autoclave.

  • Seal the autoclave and purge the air with nitrogen gas.

  • Introduce 14.1 mol of liquid ammonia into the autoclave.

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.

  • Cool the autoclave to 40°C and vent the excess ammonia.

  • Transfer the resulting solid-liquid mixture to 800 mL of water.

  • Continue cooling the mixture to 10°C and filter to collect the solid product.

  • Wash the filter cake with water.

  • Recrystallize the solid from methanol to obtain pure 5-Chloro-2-nitroaniline.

Expected Yield: 91.2% Purity: 99.5%

Applications in Drug Development

5-Chloro-2-nitroaniline is a valuable precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and their intermediates.

Anthelmintic Drugs

It is a key raw material for the synthesis of Fenbendazole, a broad-spectrum benzimidazole anthelmintic used against gastrointestinal parasites.

HIV-1 Inhibitors

The compound has been utilized in the synthesis of novel benzimidazolones and their analogs, which have been evaluated as potent inhibitors of HIV-1 replication. These derivatives have shown significant inhibitory activity in cell-based assays with minimal cytotoxicity.

Cancer Therapeutics

Researchers have explored the use of 5-Chloro-2-nitroaniline in developing small molecules to target oncogenic microRNAs (miRNAs). For instance, neomycin-bisbenzimidazole conjugates containing the 5-Chloro-2-nitroaniline moiety have been developed to bind with high affinity to oncogenic miR-27a, effectively reducing its levels in cells.

Drug_Development cluster_0 Core Intermediate cluster_1 Therapeutic Areas A 5-Chloro-2-nitroaniline B Anthelmintic Drugs (e.g., Fenbendazole) A->B Precursor for C Antiviral Agents (HIV-1 Inhibitors) A->C Scaffold for D Oncology (miRNA Targeting) A->D Component of

Caption: Applications of 5-Chloro-2-nitroaniline in drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dichloro-2-nitroaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through a three-step process involving the protection of the amino group of 3,5-dichloroaniline by acetylation, followed by regioselective nitration of the resulting acetanilide, and subsequent deprotection via hydrolysis to yield the target compound. This method is designed to overcome the challenges associated with direct nitration of anilines, such as oxidation and the formation of multiple isomers.[1]

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile functional group for further chemical modifications. However, the direct nitration of anilines, particularly substituted anilines like 3,5-dichloroaniline, presents significant challenges. The presence of the strongly activating amino group can lead to over-oxidation and a lack of regioselectivity, often resulting in a mixture of ortho, meta, and para isomers due to the protonation of the amino group in the strongly acidic nitrating medium.[1]

To achieve a controlled and regioselective nitration, a common and effective strategy is the temporary protection of the amino group.[1] Acetylation of the aniline to form an acetanilide moderates the activating effect of the amino group and sterically hinders the ortho positions, thereby directing the incoming nitro group to specific positions on the aromatic ring. Following nitration, the acetyl group can be readily removed by hydrolysis to regenerate the amino group, yielding the desired nitroaniline.[1] This protocol details the acetylation of 3,5-dichloroaniline, the subsequent nitration of N-(3,5-dichlorophenyl)acetamide, and the final hydrolysis to produce this compound.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection (Hydrolysis) cluster_step4 Step 4: Purification Start 3,5-Dichloroaniline Product1 N-(3,5-dichlorophenyl)acetamide Start->Product1 Acetylation Reagent1 Acetic Anhydride Reagent1->Product1 Product2 Nitrated Acetanilide Intermediate Product1->Product2 Nitration Reagent2 Nitrating Mixture (HNO3/H2SO4) Reagent2->Product2 Product3 Crude this compound Product2->Product3 Hydrolysis Reagent3 Acidic Hydrolysis (e.g., H2SO4 or HCl) Reagent3->Product3 Purification Recrystallization / Chromatography Product3->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A diagram illustrating the four main stages of the experimental procedure for the synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of 3,5-Dichloroaniline

This procedure protects the amino group of 3,5-dichloroaniline to prevent oxidation and direct the subsequent nitration.

Materials:

  • 3,5-Dichloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,5-dichloroaniline in 50 mL of glacial acetic acid.

  • Slowly add a stoichiometric equivalent of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated N-(3,5-dichlorophenyl)acetamide by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C.

Step 2: Nitration of N-(3,5-dichlorophenyl)acetamide

This step introduces the nitro group onto the protected aniline.

Materials:

  • N-(3,5-dichlorophenyl)acetamide (from Step 1)

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Three-necked flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Crushed ice

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g of the dried N-(3,5-dichlorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.

  • Stir the mixture until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a small amount of concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.[1]

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Step 3: Hydrolysis of the Nitrated Acetanilide

This procedure removes the acetyl protecting group to yield the final product.

Materials:

  • Crude nitrated acetanilide (from Step 2)

  • Ethanol

  • Concentrated sulfuric acid (or concentrated hydrochloric acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Saturated sodium bicarbonate solution

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Transfer the wet, crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of 50 mL of ethanol and 25 mL of concentrated sulfuric acid (or hydrochloric acid).[1]

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.[1]

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1]

  • Collect the precipitated solid by vacuum filtration, wash with deionized water, and air-dry.

Step 4: Purification

The crude product can be purified by recrystallization or column chromatography.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Silica gel (for chromatography)

  • Appropriate eluent system (e.g., hexane/ethyl acetate gradient)

Procedure for Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry them.

Procedure for Column Chromatography:

  • For higher purity, dissolve the crude product in a minimal amount of the eluent and load it onto a silica gel column.

  • Elute the column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative parameters for each step of the synthesis, based on analogous procedures.

StepReactionReagentsTemperature (°C)Time (hours)
1Acetylation3,5-Dichloroaniline, Acetic Anhydride, Glacial Acetic AcidReflux (~118)1-2
2NitrationN-(3,5-dichlorophenyl)acetamide, HNO₃/H₂SO₄0-102-3
3HydrolysisNitrated Acetanilide, Ethanol, H₂SO₄ (or HCl)Reflux4-6

Characterization

The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • 3,5-Dichloroaniline and its derivatives are toxic. Avoid inhalation, ingestion, and skin contact.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3,5-dichloro-2-nitroaniline as a precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below focus on the preparation of key intermediates and their subsequent transformation into valuable benzimidazole and quinoxaline scaffolds.

Introduction

This compound is a versatile starting material for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its chemical structure, featuring a nitro group ortho to an amino group, allows for reductive cyclization strategies to form fused heterocyclic systems. The presence of two chlorine atoms on the benzene ring provides opportunities for further functionalization, making it an attractive building block in the development of novel therapeutic agents and functional materials.

The primary synthetic route involves the initial reduction of the nitro group to an amine, yielding 3,5-dichloro-1,2-phenylenediamine. This highly reactive intermediate can then be condensed with various electrophilic reagents to construct the desired heterocyclic ring.

General Synthetic Strategy

The overall strategy for the synthesis of heterocyclic compounds from this compound is a two-step process. The first step is the reduction of the nitro group, followed by the cyclocondensation with an appropriate carbonyl compound.

G start This compound intermediate 3,5-Dichloro-1,2-phenylenediamine start->intermediate Reduction benzimidazole 5,7-Dichlorobenzimidazoles intermediate->benzimidazole Cyclization with Aldehydes/Carboxylic Acids quinoxaline 6,8-Dichloroquinoxalines intermediate->quinoxaline Cyclization with α-Dicarbonyls

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound to 3,5-Dichloro-1,2-phenylenediamine

This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the precursor for cyclization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 1:1 ratio).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings and remove the organic solvents under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-dichloro-1,2-phenylenediamine.

  • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary (Representative)

ParameterValue
Yield 85-95%
Reaction Time 1-3 hours
Temperature 80-90 °C
Protocol 2: Synthesis of 5,7-Dichlorobenzimidazoles

This protocol outlines the synthesis of benzimidazoles via the condensation of 3,5-dichloro-1,2-phenylenediamine with an aldehyde.

G start 3,5-Dichloro-1,2- phenylenediamine intermediate Schiff Base Intermediate start->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate cyclization Oxidative Cyclization intermediate->cyclization product 2-Substituted-5,7- dichlorobenzimidazole cyclization->product

Caption: Pathway for 5,7-dichlorobenzimidazole synthesis.

Materials:

  • 3,5-Dichloro-1,2-phenylenediamine

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol or DMF in a round-bottom flask.

  • Add the aldehyde (1.0 eq) to the solution and stir the mixture at room temperature.

  • Add sodium metabisulfite (2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 50-60 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 5,7-dichlorobenzimidazole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary (Representative)

Substrate (Aldehyde)OxidantSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeNa₂S₂O₅EtOH60485
4-ChlorobenzaldehydeNa₂S₂O₅DMFRT690
4-MethoxybenzaldehydeNa₂S₂O₅EtOH60388
Protocol 3: Synthesis of 6,8-Dichloroquinoxalines

This protocol describes the synthesis of quinoxalines by the condensation of 3,5-dichloro-1,2-phenylenediamine with an α-dicarbonyl compound.

G start 3,5-Dichloro-1,2- phenylenediamine condensation Condensation start->condensation dicarbonyl α-Dicarbonyl (R-CO-CO-R') dicarbonyl->condensation dehydration Dehydration condensation->dehydration product 2,3-Disubstituted-6,8- dichloroquinoxaline dehydration->product

Caption: Pathway for 6,8-dichloroquinoxaline synthesis.

Materials:

  • 3,5-Dichloro-1,2-phenylenediamine

  • α-Dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloro-1,2-phenylenediamine (1.0 eq) in ethanol or acetic acid.

  • Add the α-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for the required duration.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol.

  • Dry the product to obtain the desired 6,8-dichloroquinoxaline derivative.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Quantitative Data Summary (Representative)

Substrate (α-Dicarbonyl)SolventTemperature (°C)Time (h)Yield (%)
BenzilEtOHReflux292
Glyoxal (40% in H₂O)EtOHReflux185
2,3-ButanedioneAcOHReflux388

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of a variety of substituted benzimidazoles and quinoxalines. The protocols provided herein offer reliable and efficient methods for these transformations. The resulting dichlorinated heterocyclic scaffolds are ideal candidates for further chemical modification, enabling the exploration of new chemical space in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific substrates and research goals.

The Utility of Dichloronitroanilines as Pharmaceutical Precursors: A Focus on 5-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document will provide detailed application notes and protocols focusing on the use of 5-chloro-2-nitroaniline as a representative precursor for pharmaceutical intermediates, given the limited information on its 3,5-dichloro isomer.

Application in the Synthesis of Benzimidazole Anthelmintics

A primary application of 5-chloro-2-nitroaniline is in the production of benzimidazole-based anthelmintic drugs, such as Fenbendazole and Albendazole.[5][6] These drugs are widely used in veterinary and human medicine to treat parasitic worm infections. The synthesis involves a multi-step process where the dichloronitroaniline core is elaborated to form the final benzimidazole structure.

Synthesis of Fenbendazole Intermediate

The synthesis of Fenbendazole, a broad-spectrum benzimidazole carbamate anthelmintic, can utilize 5-chloro-2-nitroaniline as a key starting material. The general synthetic strategy involves the reduction of the nitro group, followed by cyclization to form the benzimidazole ring.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloronitrobenzene (Precursor to 5-Chloro-2-nitroaniline)

This protocol describes the nitration of o-dichlorobenzene to produce 2,4-dichloronitrobenzene, a direct precursor to 5-chloro-2-nitroaniline.

Materials:

  • Concentrated sulfuric acid (H₂SO₄)

  • 95% Nitric acid (HNO₃)

  • o-Dichlorobenzene

  • 95% Ethanol

  • Round-bottom flasks

  • Ice bath

  • Stirrer

Procedure:

  • Slowly add 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid in a round-bottom flask, keeping the mixture cool.

  • In a separate 250 mL round-bottom flask, place 0.68 mol of o-dichlorobenzene and cool it in an ice bath to below 20°C.

  • Slowly add the prepared mixed acid to the o-dichlorobenzene, maintaining the reaction temperature between 35-45°C.

  • After the addition is complete, continue stirring the reaction at 45°C for 1 hour.[6]

  • Separate the acid layer and wash the organic layer with water and a mild base to obtain crude 2,4-dichloronitrobenzene.

  • Dissolve the crude product in 200 mL of 95% ethanol, then stir and cool to 10°C to induce crystallization.

  • Filter the needle-like crystals and dry to obtain the final product.[6]

Reactant/ProductMolesYield (%)Purity (%)
o-Dichlorobenzene0.68--
2,4-Dichloronitrobenzene-91.199.2
Protocol 2: Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene

This protocol details the amination of 2,4-dichloronitrobenzene to yield 5-chloro-2-nitroaniline.

Materials:

  • 2,4-Dichloronitrobenzene

  • Toluene

  • Liquid ammonia (NH₃)

  • Methanol

  • Autoclave

  • Stirrer

Procedure:

  • Add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene to a 3 L autoclave.

  • Seal the autoclave, purge with nitrogen, and then introduce 14.1 mol of liquid ammonia.

  • Heat the mixture to 160°C and maintain the reaction for 8 hours.[6]

  • Cool the autoclave to 40°C, vent the excess ammonia, and transfer the solid-liquid mixture to 800 mL of water.

  • Continue cooling to 10°C and filter the mixture to collect the filter cake.

  • Wash the filter cake with water.

  • Recrystallize the solid from methanol to obtain pure 5-chloro-2-nitroaniline.[6]

Reactant/ProductMolesYield (%)Purity (%)Melting Point (°C)
2,4-Dichloronitrobenzene2.46---
5-Chloro-2-nitroaniline-91.299.5126-129

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway from o-dichlorobenzene to 5-chloro-2-nitroaniline.

SynthesisWorkflow start o-Dichlorobenzene step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2,4-Dichloronitrobenzene step1->intermediate1 step2 Amination (NH₃, Toluene, 160°C) intermediate1->step2 final_product 5-Chloro-2-nitroaniline step2->final_product

Caption: Synthetic pathway for 5-chloro-2-nitroaniline.

Biological Significance and Signaling Pathways

While the direct molecular targets of anthelmintics like Fenbendazole are within the parasite, understanding the broader context of drug action is crucial. Benzimidazoles, the class of drugs synthesized from intermediates like 5-chloro-2-nitroaniline, primarily function by binding to β-tubulin in parasitic worms. This interaction disrupts microtubule polymerization, a critical process for cell division, motility, and nutrient absorption in the parasite, ultimately leading to its death.

The following diagram illustrates the general mechanism of action for benzimidazole anthelmintics.

SignalingPathway drug Benzimidazole (e.g., Fenbendazole) target Parasite β-tubulin drug->target Binds to process1 Microtubule Polymerization effect1 Disruption of Microtubule Formation process1->effect1 Inhibited by Drug-Target Complex consequence1 Impaired Cell Division effect1->consequence1 consequence2 Reduced Motility effect1->consequence2 consequence3 Decreased Nutrient Absorption effect1->consequence3 outcome Parasite Death consequence1->outcome consequence2->outcome consequence3->outcome

Caption: Mechanism of action of benzimidazole anthelmintics.

Conclusion

Although direct evidence for the use of 3,5-dichloro-2-nitroaniline in pharmaceutical synthesis is limited, the detailed examination of its isomer, 5-chloro-2-nitroaniline, provides valuable insights into the potential applications of such molecules. The synthetic protocols and quantitative data presented for the synthesis of 5-chloro-2-nitroaniline and its precursor highlight the practical chemistry involved in producing these important intermediates. The versatility of the dichloronitroaniline scaffold, coupled with the biological significance of the resulting pharmaceutical products, underscores the importance of these compounds in drug discovery and development. Researchers can leverage the methodologies described herein as a foundation for exploring the synthesis and applications of other related halogenated nitroanilines.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2-nitroaniline in Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-nitroaniline is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including a range of azo dyes. Azo dyes are characterized by the presence of the azo group (-N=N-) which connects two aromatic rings, forming a large conjugated system responsible for their vibrant colors. The derivatization of this compound, primarily through diazotization followed by an azo coupling reaction, allows for the creation of dyes with diverse shades and properties. The presence of chloro and nitro substituents on the aniline ring influences the final color and fastness properties of the dye.

These application notes provide a detailed overview of the synthesis of azo dyes from this compound, including key experimental protocols and data presentation. The methodologies are based on established principles of azo dye chemistry and provide a framework for the development of novel chromophores for various applications, including textiles, pigments, and potentially as biological stains or markers.

Principle of Synthesis

The synthesis of azo dyes from this compound is a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite to generate nitrous acid in situ. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component, to form the stable azo dye. Common coupling components include phenols, naphthols, and anilines. The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes from this compound. Researchers should adapt these protocols based on the specific coupling component used and the desired properties of the final dye.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is crucial to maintain this low temperature to prevent the decomposition of the unstable diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of the aniline derivative. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.[1]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.

  • The completion of diazotization can be verified using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid. A slight excess is often desirable and can be neutralized by adding a small amount of urea or sulfamic acid.[1]

  • The resulting solution containing the 3,5-Dichloro-2-nitrobenzenediazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with an Aromatic Coupling Component

The conditions for the azo coupling reaction depend on the nature of the coupling component.

A) Coupling with Phenols or Naphthols (e.g., β-Naphthol)

Materials:

  • Freshly prepared 3,5-Dichloro-2-nitrobenzenediazonium salt solution (from Protocol 1)

  • β-Naphthol (or other phenol/naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (optional, for pH adjustment)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component (e.g., β-Naphthol, 1.0 equivalent) in an aqueous solution of sodium hydroxide (to form the more reactive phenoxide/naphthoxide ion).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture should be maintained in the alkaline range (typically pH 8-10) to facilitate the coupling with phenols and naphthols.[1] This can be adjusted by the addition of sodium hydroxide or sodium acetate solution as needed.

  • A colored precipitate of the azo dye will form immediately or upon standing.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold distilled water to remove any unreacted salts and other impurities.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture).

  • Dry the purified dye in a vacuum oven at a low temperature.

B) Coupling with Aromatic Amines (e.g., N,N-Diethylaniline)

Materials:

  • Freshly prepared 3,5-Dichloro-2-nitrobenzenediazonium salt solution (from Protocol 1)

  • N,N-Diethylaniline (or other aromatic amine)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the aromatic amine (e.g., N,N-Diethylaniline, 1.0 equivalent) in a dilute acidic solution (e.g., hydrochloric acid or acetic acid).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the aromatic amine with vigorous stirring.

  • For coupling with amines, a weakly acidic to neutral pH (typically pH 4-7) is generally preferred.[1] The pH can be adjusted by the addition of a sodium acetate solution.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the dye by vacuum filtration and wash with cold water.

  • Purify the crude dye by recrystallization from an appropriate solvent.

  • Dry the purified product under vacuum.

Data Presentation

Quantitative data for a representative azo dye synthesized from this compound and a coupling component is summarized below. The data presented is based on typical results for analogous azo dye syntheses and should be experimentally determined for each new compound.

ParameterValueReference Method
Yield 80-95%Gravimetric analysis after purification
Melting Point VariesCapillary melting point apparatus
λmax (in DMF) 450-550 nmUV-Visible Spectroscopy
Molar Absorptivity (ε) 20,000-40,000 L mol⁻¹ cm⁻¹Beer-Lambert Law
FT-IR (cm⁻¹)
N=N stretch~1450FT-IR Spectroscopy
C-Cl stretch~700-850FT-IR Spectroscopy
NO₂ stretch~1520 & ~1340FT-IR Spectroscopy

Table 1: Representative Quantitative Data for an Azo Dye Derived from this compound.

Visualization of Experimental Workflow and Reaction Pathway

The following diagrams illustrate the key experimental workflows and the general reaction pathway for the synthesis of azo dyes from this compound.

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Purification start_diaz This compound in Acid cool_diaz Cool to 0-5°C start_diaz->cool_diaz add_nitrite Add NaNO₂ Solution (dropwise, <5°C) cool_diaz->add_nitrite stir_diaz Stir for 30 min at 0-5°C add_nitrite->stir_diaz diaz_salt Diazonium Salt Solution (Use Immediately) stir_diaz->diaz_salt mix Add Diazonium Salt (slowly, with stirring) diaz_salt->mix coupler Coupling Component in Acid/Base cool_coupler Cool to 0-5°C coupler->cool_coupler cool_coupler->mix stir_couple Stir for 30-60 min at 0-5°C mix->stir_couple precipitate Azo Dye Precipitate stir_couple->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallization wash->recrystallize dry Dry under Vacuum recrystallize->dry final_product Purified Azo Dye dry->final_product

Caption: Experimental workflow for the synthesis of azo dyes.

reaction_pathway start This compound NH₂ diazonium 3,5-Dichloro-2-nitrobenzenediazonium chloride N₂⁺Cl⁻ start->diazonium Diazotization reagents1 NaNO₂, HCl | 0-5°C azo_dye Azo Dye N=N-R diazonium->azo_dye Azo Coupling phenol {Phenol/Naphthol (R-OH) | pH 8-10} phenol->azo_dye aniline {Aniline (R-NR'R'') | pH 4-7} aniline->azo_dye

Caption: General reaction pathway for azo dye synthesis.

References

The Role of 3,5-Dichloro-2-nitroaniline in the Synthesis of Benzimidazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,6-dichlorobenzimidazole derivatives, utilizing 3,5-dichloro-2-nitroaniline as a key starting material. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] The introduction of dichloro-substituents on the benzene ring can significantly influence the biological activity of the resulting benzimidazole derivatives.

Application Notes: Potential Pharmacological Significance of 4,6-Dichlorobenzimidazoles

Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The 4,6-dichloro substitution pattern on the benzimidazole core, derived from this compound, is of particular interest in drug development.

Anticancer Potential: Dichlorobenzimidazole derivatives have been investigated as potent anticancer agents.[4] They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain 5,6-dichlorobenzimidazole derivatives have been designed and synthesized as dual inhibitors of BRAFWT and BRAFV600E, key kinases in melanoma and other cancers.[4] The synthesized compounds in these studies demonstrated significant growth inhibitory activity on various cancer cell lines.[4]

Kinase Inhibition: Many benzimidazole-based compounds act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.[5] The structural scaffold of 4,6-dichlorobenzimidazole can be explored for the development of selective kinase inhibitors for targeted cancer therapy. The dichloro-substituents can potentially enhance binding affinity and selectivity towards the ATP-binding pocket of target kinases.

DNA Topoisomerase Inhibition: Some bis-benzimidazole derivatives have shown remarkable activity in interfering with DNA topoisomerase I, an essential enzyme for DNA replication and transcription.[6] This suggests that 4,6-dichlorobenzimidazole derivatives could also be investigated as potential DNA topoisomerase inhibitors for cancer treatment.

Synthetic Protocols

The primary route for the synthesis of 4,6-dichlorobenzimidazoles from this compound involves a one-pot reductive cyclization reaction. This method is efficient and versatile, allowing for the introduction of a variety of substituents at the 2-position of the benzimidazole core.[7][8]

Protocol 1: Reductive Cyclization using Sodium Dithionite

This protocol describes the synthesis of 2-substituted-4,6-dichlorobenzimidazoles via the reductive cyclization of this compound with various aldehydes using sodium dithionite (Na2S2O4) as the reducing agent.[3][7][8]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Sodium dithionite (Na2S2O4)

  • Ethanol

  • Ammonium hydroxide (5 N)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the desired substituted aldehyde in 10 mL of ethanol.

  • To this solution, add a freshly prepared solution of 3.0 mmol of sodium dithionite in 5 mL of deionized water.

  • Heat the reaction mixture at 70°C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly add 2 mL of 5 N aqueous ammonium hydroxide to the reaction mixture. A precipitate will form.

  • Filter the precipitate and wash it thoroughly with deionized water.

  • Dry the product under reduced pressure to obtain the crude 2-substituted-4,6-dichlorobenzimidazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Catalytic Hydrogenation

An alternative method for the synthesis of the intermediate 3,5-dichloro-1,2-phenylenediamine, which can then be cyclized with carboxylic acids or their derivatives, is through catalytic hydrogenation.[9][10]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H2)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure for Reduction to Diamine:

  • In a hydrogenation vessel, dissolve 1.0 mmol of this compound in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with an inert gas to remove air.

  • Introduce hydrogen gas and maintain a positive pressure (e.g., balloon pressure or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed (monitored by TLC).

  • After the reaction is complete, carefully filter the catalyst through a pad of celite under an inert atmosphere.

  • Evaporate the solvent under reduced pressure to obtain the crude 3,5-dichloro-1,2-phenylenediamine, which can be used in the next step without further purification.

Procedure for Cyclization:

The resulting diamine can be cyclized with a variety of reagents, such as carboxylic acids, aldehydes, or orthoesters, under acidic conditions to form the corresponding 4,6-dichlorobenzimidazole.

Quantitative Data

The following table presents representative yields for the synthesis of a series of 2-substituted-4,6-dichlorobenzimidazoles using Protocol 1. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

EntryAldehydeProductRepresentative Yield (%)
1Benzaldehyde4,6-Dichloro-2-phenyl-1H-benzimidazole85
24-Chlorobenzaldehyde4,6-Dichloro-2-(4-chlorophenyl)-1H-benzimidazole88
34-Methoxybenzaldehyde4,6-Dichloro-2-(4-methoxyphenyl)-1H-benzimidazole82
4Furan-2-carbaldehyde4,6-Dichloro-2-(furan-2-yl)-1H-benzimidazole78

The following table summarizes the reported biological activities of some dichlorobenzimidazole derivatives.

Compound ClassBiological ActivityTargetReference
1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazolesAnticancerBRAFWT and BRAFV600E[4]
Bis-benzimidazole derivativesAnticancerDNA Topoisomerase I[6]
Pteridine-7(8H)-one derivatives with benzimidazole moietyAnticancerCDK4/6[5]

Visualizations

Synthesis_of_4_6_Dichlorobenzimidazoles cluster_reactants Reactants cluster_reaction Reductive Cyclization cluster_product Product start_material This compound reaction_step Na2S2O4, Ethanol/Water, 70°C start_material->reaction_step aldehyde R-CHO (Aldehyde) aldehyde->reaction_step product 4,6-Dichloro-2-(R)-1H-benzimidazole reaction_step->product

Caption: General reaction scheme for the synthesis of 4,6-dichlorobenzimidazoles.

Experimental_Workflow A 1. Dissolve this compound and aldehyde in ethanol B 2. Add aqueous solution of sodium dithionite A->B C 3. Heat reaction mixture at 70°C B->C D 4. Cool to room temperature C->D E 5. Add aqueous ammonium hydroxide D->E F 6. Filter the precipitate E->F G 7. Wash with deionized water F->G H 8. Dry the product G->H I 9. Purify by recrystallization H->I

Caption: Experimental workflow for reductive cyclization.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_pathway Signaling Pathway cluster_response Cellular Response cluster_drug Drug Action Kinase Protein Kinase (e.g., BRAF, CDK) Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Inhibitor 4,6-Dichlorobenzimidazole Derivative Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action of 4,6-dichlorobenzimidazoles as kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

3,5-Dichloro-2-nitroaniline is a potentially versatile building block, featuring two reactive C-Cl bonds amenable to cross-coupling, an ortho-nitro group that can influence the electronic properties and reactivity of the aromatic ring, and an amino group that can be further functionalized. The strategic and selective functionalization of the chloro-substituents could provide access to a diverse range of complex molecular architectures.

Despite the potential utility of this compound in synthetic chemistry, a comprehensive search of the scientific literature and chemical databases did not yield specific examples of its application in palladium-catalyzed cross-coupling reactions. The available literature provides extensive information on the general methodologies of these reactions with a wide variety of other aryl halides and haloanilines. However, detailed experimental protocols, quantitative data, and specific reaction conditions for this compound as a substrate are not publicly available at this time.

The lack of specific data may be attributed to several factors, including potential challenges in the reactivity of this substrate due to the electronic effects of the nitro and amino groups, or simply a lack of published research focusing on this particular molecule.

Given the absence of specific experimental data for this compound, this document will provide generalized protocols for the major classes of palladium-catalyzed cross-coupling reactions. These protocols are based on well-established methodologies for structurally similar dichloroanilines and nitro-substituted aryl halides. Researchers should consider these as starting points for reaction development and optimization.

General Considerations for Cross-Coupling Reactions with Dichloroanilines

When developing cross-coupling reactions with this compound, several factors should be carefully considered:

  • Regioselectivity: The two chlorine atoms are in non-equivalent positions. The electronic and steric environment of each C-Cl bond will influence its reactivity, potentially allowing for selective mono- or di-functionalization under carefully controlled conditions. The chlorine atom at the 5-position is para to the nitro group and meta to the amino group, while the chlorine at the 3-position is meta to both. This difference in electronic environment could be exploited for selective couplings.

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃) is crucial for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands are often effective for challenging substrates.

  • Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and solvent (e.g., toluene, dioxane, DMF) can significantly impact reaction rates and yields. The nitro group's sensitivity to certain strong bases should be taken into account.

  • Reaction Temperature: Optimization of the reaction temperature is critical to balance reaction rate with potential side reactions and decomposition.

Generalized Protocols

The following sections provide generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These are intended as foundational methods that will require optimization for the specific substrate, this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.

Generalized Experimental Protocol

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], PdCl₂(dppf) [2-5 mol%]), and a base (e.g., K₂CO₃ [2-3 equiv.], Cs₂CO₃ [2-3 equiv.]).

  • Add a degassed solvent or solvent mixture (e.g., toluene/H₂O, dioxane/H₂O, or DMF).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Add this compound, Arylboronic Acid, Pd Catalyst, Base solvent Add Degassed Solvent start->solvent stir Stir at Room Temperature solvent->stir heat Heat to 80-110 °C stir->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.

Generalized Experimental Protocol

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃ [1-2 mol%]), a suitable phosphine ligand (e.g., Xantphos, RuPhos [2-4 mol%]), and a base (e.g., NaOtBu, Cs₂CO₃ [1.5-2.5 equiv.]) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv. for mono-amination; 2.2-3.0 equiv. for di-amination).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

Reaction Execution:

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex LnP-Pd(II)-X      |    Ar oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R'R''NH, Base pd2_amido LnP-Pd(II)-NR'R''      |    Ar amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide, typically using both palladium and copper catalysts.

Generalized Experimental Protocol

Reaction Setup:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%]), and a copper(I) co-catalyst (e.g., CuI [1-3 mol%]).

  • Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine).

  • Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv. for mono-coupling; 2.2-3.0 equiv. for di-coupling) dropwise.

Reaction Execution:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, proceed with the work-up.

Work-up and Purification:

  • Filter the reaction mixture through celite to remove the catalysts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Logical Relationship in Sonogashira Coupling

Sonogashira_Logic Reactants This compound + Terminal Alkyne Product Coupled Product (Aryl-Alkyne) Reactants->Product Catalysts Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) Co-catalyst (e.g., CuI) Catalysts->Product Conditions Base (e.g., Et₃N) Solvent (e.g., THF) Inert Atmosphere Conditions->Product

Caption: Key components for a successful Sonogashira coupling reaction.

Conclusion

While specific, validated protocols for palladium-catalyzed cross-coupling reactions of this compound are not currently available in the surveyed literature, the generalized methodologies presented here provide a solid foundation for researchers to develop and optimize these transformations. Successful application will likely depend on careful screening of catalysts, ligands, bases, and reaction conditions to achieve the desired reactivity and selectivity. The unique electronic and steric properties of this compound suggest that it could be a valuable, yet challenging, substrate for the synthesis of novel and complex organic molecules. Further research in this area is warranted to unlock its full synthetic potential.

Application Notes and Protocols for the Reduction of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3,5-Dichloro-2-nitroaniline is a critical transformation for the synthesis of 3,5-dichlorobenzene-1,2-diamine, a valuable building block in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The resulting vicinal diamine functionality is a key precursor for the formation of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused heterocycles, which are prominent scaffolds in many biologically active molecules.

The presence of two chlorine atoms on the aromatic ring influences the reactivity of the nitro group and requires careful selection of the reduction method to ensure high yield and purity of the desired diamine while avoiding side reactions such as dehalogenation. These application notes provide an overview and comparison of common reduction methods and detailed protocols for their implementation.

Methods for the Reduction of this compound

Several methods are commonly employed for the reduction of aromatic nitro compounds. The choice of reagent and conditions depends on factors such as substrate sensitivity, desired selectivity, scalability, and cost. The most relevant methods for the reduction of this compound include catalytic hydrogenation and chemical reduction using metals in acidic media.

Data Summary

The following table summarizes quantitative data for different methods used in the reduction of nitroarenes. While specific data for this compound is limited in the literature, the presented data for analogous compounds provides a comparative basis for method selection.

Reduction MethodReducing Agent/CatalystSubstrateSolventReaction TimeYield (%)Purity (%)Reference Compound
Catalytic Hydrogenation H₂ / Sulfided Pt/Al₂O₃3,5-DichloronitrobenzeneEthanol1 h>99>993,5-Dichloroaniline
Metal/Acid Reduction SnCl₂·2H₂O / HCl2,4-dichloro-6-nitroanilineEthanol2 h~80-90Not specified3,5-dichloro-1,2-phenylenediamine
Metal/Acid Reduction Fe / HClGeneral NitroarenesEthanol/Water1-3 h85-98Not specifiedVarious Anilines
Metal/Neutral Reduction Zn / NH₄Cl3-chloro-2-nitroanilineEthanol/Water18 h97Not specified3-chlorobenzene-1,2-diamine

Note: The data for 3,5-Dichloronitrobenzene and other chloro-nitroanilines are included as they are structurally similar and the reaction outcomes are expected to be comparable.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using a Sulfided Platinum Catalyst

This method is highly efficient and selective for the reduction of chlorinated nitroaromatics, effectively preventing dehalogenation.

Materials:

  • 3,5-Dichloronitrobenzene (or this compound)

  • Sulfided Pt/Al₂O₃ catalyst

  • Ethanol

  • Hydrogen gas

  • Nitrogen gas

  • Stainless steel autoclave reactor

Procedure:

  • To a 500 mL stainless steel reactor, add 100 g of 3,5-dichloronitrobenzene, 200 mL of ethanol, and 1 g of sulfided Pt/Al₂O₃ catalyst.

  • Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Heat the reactor to 70°C and pressurize with hydrogen to 3 MPa.

  • Commence stirring at a rate of 900 r/min and maintain the reaction for 1 hour.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product, 3,5-dichloroaniline, can be further purified by evaporation of the solvent and subsequent recrystallization or distillation.

Expected Outcome: This method is expected to yield 3,5-dichloroaniline with high purity (>99%).

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of nitroarenes, particularly for laboratory-scale synthesis.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (for workup)

  • Ethyl acetate (for extraction)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an excess of stannous chloride dihydrate (approximately 5 equivalents).

  • Slowly add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (around 70-80°C) and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-dichlorobenzene-1,2-diamine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Reduction using Iron (Fe) in Acidic Medium (Béchamp Reduction)

This method is a cost-effective and environmentally benign alternative to other metal-based reductions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate solution (for workup)

  • Ethyl acetate (for extraction)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a suspension of this compound in a mixture of ethanol and water, add iron powder (an excess, typically 3-5 equivalents).

  • Add a catalytic amount of hydrochloric acid or acetic acid to initiate the reaction.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.

  • Neutralize the filtrate with a sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the 3,5-dichlorobenzene-1,2-diamine by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Start reagents Combine this compound, Solvent, and Reducing Agent start->reagents reaction Nitro Group Reduction conditions Set Reaction Temperature and Stirring conditions->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete filtration Filtration (if heterogeneous) monitoring->filtration Complete neutralization Neutralization / Quenching filtration->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Drying and Solvent Evaporation extraction->purification final_product Purified 3,5-dichlorobenzene-1,2-diamine purification->final_product

Caption: General experimental workflow for the reduction of this compound.

Logical Relationship of Reduction Methods

reduction_methods cluster_catalytic Catalytic Hydrogenation cluster_metal_acid Metal in Acidic Media cluster_other Other Methods start Reduction of this compound H2_PdC H₂ / Pd/C start->H2_PdC H2_PtC H₂ / Pt/C start->H2_PtC H2_RaneyNi H₂ / Raney Ni start->H2_RaneyNi H2_Sulfided_Pt H₂ / Sulfided Pt Catalyst (Prevents Dehalogenation) start->H2_Sulfided_Pt Fe_HCl Fe / HCl (Béchamp) start->Fe_HCl SnCl2_HCl SnCl₂ / HCl start->SnCl2_HCl Zn_HCl Zn / HCl start->Zn_HCl Na2S2O4 Sodium Dithionite start->Na2S2O4 Zn_NH4Cl Zn / NH₄Cl start->Zn_NH4Cl end 3,5-dichlorobenzene-1,2-diamine H2_PdC->end Risk of Dehalogenation H2_PtC->end Risk of Dehalogenation H2_RaneyNi->end Risk of Dehalogenation H2_Sulfided_Pt->end Fe_HCl->end SnCl2_HCl->end Zn_HCl->end Na2S2O4->end Zn_NH4Cl->end

Caption: Overview of methods for the reduction of the nitro group in this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dichloro-2-nitroaniline. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: While a specific impurity profile for this compound is not extensively documented in publicly available literature, based on the synthesis of related halogenated nitroanilines, common impurities may include:

  • Positional Isomers: Other isomers of dichloronitroaniline that may form during the nitration or chlorination steps of the synthesis.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Over-halogenated or Over-nitrated Byproducts: Compounds with additional chloro or nitro groups.

  • Decomposition Products: The compound may be sensitive to high temperatures, leading to degradation.[1]

  • Oxidized Impurities: Can lead to a dark coloration of the crude product.[2]

Q2: Which analytical techniques are recommended for purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of halogenated anilines.[3]

  • HPLC is well-suited for non-volatile and thermally labile compounds.

  • GC-MS is effective for identifying and quantifying volatile impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system (e.g., ethanol-water, hexane-ethyl acetate) to fine-tune solubility.[4][5]
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[4]
Premature crystallization occurred during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4]
Incomplete crystallization.After allowing the solution to cool slowly to room temperature, place the flask in an ice bath to maximize crystal formation.[4]
Oiling Out Instead of Crystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod at the solution's surface to induce crystallization. Add a seed crystal of the pure compound if available.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.[2]
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Compound from Impurities Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4.[6]
Column was poorly packed.Ensure the silica gel is packed uniformly without any cracks or air bubbles.[7]
Column was overloaded.Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Compound is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Tailing of the Compound Band The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent. For acidic compounds, a small amount of acetic acid can help. For basic compounds like anilines, a small amount of triethylamine or pyridine can reduce tailing.[4]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline based on methods for related compounds. The ideal solvent should be determined experimentally. Methanol has been used for the recrystallization of the related compound 5-chloro-2-nitroaniline.[8] Ethanol or a mixture of ethanol and water are also common choices for nitroanilines.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of Crude this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, to be determined by TLC)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal eluent for separation. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The goal is to have the desired compound move off the baseline with an Rf value of approximately 0.2-0.4, and be well-separated from impurities.[6]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the eluent until it is just level with the top of the sand.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the eluent until the sample has entered the silica gel.

    • Carefully add a small layer of fresh eluent.

  • Elution:

    • Fill the column with the eluent.

    • Begin collecting fractions as the eluent flows through the column.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification purity_analysis Purity Analysis (TLC, HPLC, GC) recrystallization->purity_analysis impurities Impurities recrystallization->impurities Removed in mother liquor column_chromatography Column Chromatography column_chromatography->purity_analysis Further Purification column_chromatography->impurities Separated fractions purity_analysis->column_chromatography Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity ≥ 98%

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization cluster_low_recovery Low Recovery Solutions cluster_oiling_out Oiling Out Solutions cluster_colored_crystals Colored Crystal Solutions start Recrystallization Attempt low_recovery Low Recovery? start->low_recovery oiling_out Oiling Out? low_recovery->oiling_out No lr1 Use less solvent low_recovery->lr1 Yes lr2 Change solvent/co-solvent low_recovery->lr2 Yes lr3 Cool slowly, then ice bath low_recovery->lr3 Yes colored_crystals Colored Crystals? oiling_out->colored_crystals No oo1 Use lower boiling point solvent oiling_out->oo1 Yes oo2 Scratch flask/add seed crystal oiling_out->oo2 Yes success Successful Purification colored_crystals->success No cc1 Use activated charcoal colored_crystals->cc1 Yes lr1->start lr2->start lr3->start oo1->start oo2->start cc1->start

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct synthetic route is the electrophilic nitration of 3,5-dichloroaniline using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The most prevalent byproducts are positional isomers formed during the nitration of 3,5-dichloroaniline. Due to the directing effects of the amino and chloro substituents, nitration can also occur at other positions on the aromatic ring. The primary isomeric byproduct is 3,5-dichloro-4-nitroaniline. Other potential byproducts include dinitrated products (e.g., 3,5-dichloro-2,6-dinitroaniline) and oxidation products, especially if the reaction conditions are not carefully controlled.

Q3: How does the acidity of the reaction medium affect byproduct formation?

A3: In a strongly acidic medium, the amino group of 3,5-dichloroaniline is protonated to form the anilinium ion (-NH3+). This ion is a meta-director, which can influence the regioselectivity of the nitration and lead to the formation of undesired isomers.

Q4: Can the amino group be protected to improve the regioselectivity of the nitration?

A4: Yes, protecting the amino group, for example, by converting it to an acetanilide (N-(3,5-dichlorophenyl)acetamide), is a common strategy. The acetyl group is less activating than the amino group but is an ortho-, para-director. This can help to direct the nitro group to the desired 2-position and minimize the formation of other isomers. The protecting group can be removed by hydrolysis in a subsequent step.

Q5: What are the recommended methods for purifying the crude this compound product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For separating close-boiling isomers, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound product. - Incomplete reaction. - Formation of a high percentage of isomeric byproducts. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature and time. - Consider protecting the amino group to improve regioselectivity. - Carefully perform extraction and recrystallization steps to minimize loss.
Presence of significant amounts of 3,5-dichloro-4-nitroaniline in the product. - Poor regioselectivity of the nitration reaction. - Reaction temperature is too high, favoring the formation of the thermodynamic product.- Protect the amino group as an acetanilide before nitration. - Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. - Use a milder nitrating agent if possible.
Formation of dark, tarry materials in the reaction mixture. - Oxidation of the aniline starting material or product by the strong nitrating agent. - Reaction temperature is too high.- Add the nitrating agent slowly and maintain a low reaction temperature. - Ensure efficient stirring to dissipate heat. - Consider using a less aggressive nitrating agent.
Presence of dinitrated byproducts. - Use of an excess of the nitrating agent. - Reaction temperature is too high or the reaction time is too long.- Use a stoichiometric amount of the nitrating agent. - Carefully control the reaction temperature and time.
Difficulty in separating the desired product from isomeric byproducts. - Similar physical properties (e.g., solubility, boiling point) of the isomers.- Use fractional crystallization with different solvent systems. - Employ column chromatography with an appropriate eluent system for more challenging separations.

Experimental Protocols

Method 1: Direct Nitration of 3,5-Dichloroaniline

Materials:

  • 3,5-Dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dichloroaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the precipitated solid and wash it with cold water until the washings are neutral.

  • Neutralize the crude product with a 5% sodium bicarbonate solution, filter, and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Nitration via Amino Group Protection

Step 1: Acetylation of 3,5-Dichloroaniline

  • In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.2 eq) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the precipitated N-(3,5-dichlorophenyl)acetamide and wash with water.

Step 2: Nitration of N-(3,5-dichlorophenyl)acetamide

  • Follow the nitration procedure described in Method 1, using N-(3,5-dichlorophenyl)acetamide as the starting material.

Step 3: Hydrolysis of the N-(3,5-dichloro-2-nitrophenyl)acetamide

  • In a round-bottom flask, suspend the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with a sodium hydroxide solution to precipitate the this compound.

  • Filter the product, wash with water, and recrystallize from ethanol.

Data Presentation

Table 1: Common Byproducts and Their Identification

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Identification Method(s)
This compound (Product)C₆H₄Cl₂N₂O₂207.02GC-MS, ¹H NMR, ¹³C NMR, HPLC
3,5-Dichloro-4-nitroaniline (Isomeric Byproduct)C₆H₄Cl₂N₂O₂207.02GC-MS, ¹H NMR, ¹³C NMR, HPLC
3,5-Dichloro-2,6-dinitroaniline (Dinitrated Byproduct)C₆H₃Cl₂N₃O₄252.01GC-MS, ¹H NMR, ¹³C NMR
3,5-Dichloroaniline (Unreacted Starting Material)C₆H₅Cl₂N162.02GC-MS, ¹H NMR, ¹³C NMR, HPLC

Visualizations

Synthesis_Pathway cluster_main Synthesis of this compound DCA 3,5-Dichloroaniline Product This compound DCA->Product Nitration (Desired) Isomer 3,5-Dichloro-4-nitroaniline (Isomeric Byproduct) DCA->Isomer Nitration (Side Reaction) Dinitro Dinitrated Byproducts DCA->Dinitro Over-nitration Oxidation Oxidation Products DCA->Oxidation Oxidation Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Product Nitrating_Agent->Isomer Nitrating_Agent->Dinitro Nitrating_Agent->Oxidation

Caption: Synthetic pathway for this compound and common byproducts.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Flowchart Start Experiment Start Low_Yield Low Yield? Start->Low_Yield High_Isomers High Isomer Content? Low_Yield->High_Isomers Yes Check_Conditions Check Reaction Time/ Temp/Stoichiometry Low_Yield->Check_Conditions No Dark_Color Dark/Tarry Mixture? High_Isomers->Dark_Color No Protect_Group Consider Amino Protection Strategy High_Isomers->Protect_Group Yes Control_Temp Lower & Control Reaction Temperature Dark_Color->Control_Temp Yes Purify Optimize Purification (Recrystallization/ Chromatography) Dark_Color->Purify No Check_Conditions->Purify Protect_Group->Purify Control_Temp->Purify End Successful Synthesis Purify->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

managing isomeric impurities in dichloronitroaniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dichloronitroaniline, with a specific focus on managing isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the production of 2,6-dichloro-4-nitroaniline?

A1: The most common isomeric impurity is 2,4-dichloro-6-nitroaniline. Another key impurity is the monochlorinated intermediate, 2-chloro-4-nitroaniline, which can be present if the chlorination reaction is incomplete.[1][2][3] The presence and proportion of these impurities are highly dependent on the reaction conditions.

Q2: How do reaction conditions influence the formation of these isomeric impurities?

A2: Key reaction parameters significantly impact the distribution of isomers:

  • Temperature: Higher temperatures, typically between 95°C and 110°C, can favor the formation of the desired 2,6-dichloro-4-nitroaniline and increase the reaction rate.[1] However, careful control is necessary, as excessively high temperatures can lead to the formation of undesired byproducts.

  • Acid Concentration: The concentration of hydrochloric acid is a critical factor. A concentration range of 4 to 7.5 N is often used to ensure the para-nitroaniline is soluble and to facilitate the chlorination process.[1]

  • Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, potassium chlorate, hydrogen peroxide with HCl) can affect the impurity profile.[1][4][5][6][7] For instance, using chlorine gas in an aqueous hydrochloric acid medium at the boiling point can yield high purity 2,6-dichloro-4-nitroaniline.[1]

Q3: What are the recommended methods for purifying crude 2,6-dichloro-4-nitroaniline to remove isomeric impurities?

A3: The most common and effective method for purifying 2,6-dichloro-4-nitroaniline is recrystallization.[4][8] Solvents such as glacial acetic acid or a mixture of acetic acid and alcohol are frequently used for this purpose.[4] Simple filtration and washing with water after the reaction can also help in removing some of the impurities.[9]

Q4: Which analytical techniques are best suited for identifying and quantifying dichloronitroaniline isomers?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of dichloronitroaniline isomers.[2] Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), is also a powerful tool, particularly for volatile isomers.[3][10] Capillary Zone Electrophoresis (CZE) has also been demonstrated for the separation of nitroaniline isomers.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 2,6-dichloro-4-nitroaniline.

dot

Troubleshooting_Workflow start High Isomeric Impurity Levels Detected check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_starting_material Analyze Starting Material Purity start->check_starting_material check_purification Evaluate Purification Protocol start->check_purification temp_issue Incorrect Temperature? check_reaction_conditions->temp_issue Check Temp acid_issue Incorrect Acid Concentration? check_reaction_conditions->acid_issue Check Acid time_issue Inadequate Reaction Time? check_reaction_conditions->time_issue Check Time sm_purity_issue Starting Material Contaminated? check_starting_material->sm_purity_issue solvent_issue Ineffective Recrystallization Solvent? check_purification->solvent_issue washing_issue Insufficient Washing? check_purification->washing_issue temp_issue->acid_issue No adjust_temp Adjust Temperature Control temp_issue->adjust_temp Yes acid_issue->time_issue No adjust_acid Verify and Adjust Acid Concentration acid_issue->adjust_acid Yes optimize_time Optimize Reaction Time time_issue->optimize_time Yes solution Impurity Levels Reduced adjust_temp->solution adjust_acid->solution optimize_time->solution purify_sm Purify Starting Material sm_purity_issue->purify_sm Yes purify_sm->solution solvent_issue->washing_issue No optimize_solvent Screen for Optimal Recrystallization Solvent solvent_issue->optimize_solvent Yes improve_washing Improve Washing Protocol washing_issue->improve_washing Yes optimize_solvent->solution improve_washing->solution

Caption: Troubleshooting workflow for high isomeric impurities.

Problem Potential Cause Recommended Action
High levels of 2-chloro-4-nitroaniline impurity Incomplete chlorination reaction.Increase reaction time or adjust the stoichiometry of the chlorinating agent. Ensure the reaction temperature is maintained within the optimal range to drive the reaction to completion.[2]
High levels of 2,4-dichloro-6-nitroaniline impurity Suboptimal reaction conditions favoring the formation of the undesired isomer.Carefully control the reaction temperature and the concentration of hydrochloric acid.[1] A temperature range of 95°C to 110°C and an HCl concentration of 4 to 7.5 N are often cited as favorable for the desired product.[1]
Poor separation of isomers during recrystallization The chosen solvent system is not effective for differential crystallization of the isomers.Experiment with different recrystallization solvents. Glacial acetic acid or a mixture of acetic acid and ethanol are commonly used.[4] The cooling rate during crystallization can also be adjusted to improve selectivity.
Product purity does not improve after washing The impurities may be co-precipitating with the product and are not readily soluble in the washing solvent.Ensure thorough washing with ample volumes of water and a small amount of alcohol to remove residual acids and more soluble impurities.[4] If this is ineffective, recrystallization is necessary.

Experimental Protocols

Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline

This protocol is based on the chlorination of 4-nitroaniline using potassium chlorate in hydrochloric acid.[4]

Materials:

  • 4-nitroaniline

  • Concentrated hydrochloric acid

  • Potassium chlorate

  • Deionized water

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.

  • In a separate beaker, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water at approximately 25°C.

  • Gradually add the potassium chlorate solution to the 4-nitroaniline solution using a dropping funnel. Maintain the reaction temperature.

  • After the addition is complete, dilute the reaction mixture with a large volume of water.

  • A precipitate of 2,6-dichloro-4-nitroaniline will form. Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with water, followed by a small amount of alcohol.

  • For further purification, recrystallize the crude product from glacial acetic acid or a mixture of acetic acid and alcohol. The purified product should appear as lemon-yellow needles with a melting point of 185-188°C.[4]

dot

Synthesis_Workflow start Start dissolve Dissolve 4-nitroaniline in conc. HCl at 50°C start->dissolve prepare_chlorate Prepare potassium chlorate solution in water dissolve->prepare_chlorate add_chlorate Gradually add chlorate solution to aniline solution prepare_chlorate->add_chlorate precipitate Dilute with water to precipitate product add_chlorate->precipitate filter_wash Filter and wash precipitate with water and alcohol precipitate->filter_wash recrystallize Recrystallize from acetic acid/alcohol filter_wash->recrystallize end Pure 2,6-dichloro-4-nitroaniline recrystallize->end

Caption: Synthesis workflow for 2,6-dichloro-4-nitroaniline.

Protocol 2: HPLC Analysis of Dichloronitroaniline Isomers

This is a general protocol for the separation of dichloronitroaniline isomers and should be optimized for your specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of dichloronitroaniline dissolved in a suitable solvent (e.g., acetonitrile).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a 50:50 (v/v) mixture, with a gradient to a higher concentration of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an alternative wavelength based on the UV-Vis spectra of the isomers).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of your dichloronitroaniline product and, if available, standards of the potential isomeric impurities.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times of the individual isomers.

  • Inject the sample solution.

  • Identify and quantify the isomers in your sample by comparing the retention times and peak areas to those of the standards.

Isomer Formation Pathway

dot

Isomer_Formation start 4-Nitroaniline chlorination1 First Chlorination start->chlorination1 intermediate 2-Chloro-4-nitroaniline (Impurity) chlorination1->intermediate chlorination2 Second Chlorination intermediate->chlorination2 product 2,6-Dichloro-4-nitroaniline (Desired Product) chlorination2->product isomer 2,4-Dichloro-6-nitroaniline (Isomeric Impurity) chlorination2->isomer

Caption: Reaction pathway showing the formation of the desired product and key impurities.

References

challenges in the scale-up of 3,5-Dichloro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 3,5-Dichloro-2-nitroaniline synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete nitration of 3,5-dichloroaniline.- Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is of the correct concentration and added at a controlled rate to maintain the optimal reaction temperature. - Verify the quality of the starting 3,5-dichloroaniline.
Side reactions due to excessive temperature.- Maintain strict temperature control during the exothermic nitration step, typically between 0-10°C. - Ensure efficient stirring to dissipate heat and maintain a homogeneous reaction mixture.
Formation of Isomers Incorrect nitrating conditions leading to the formation of other isomers (e.g., 3,5-dichloro-4-nitroaniline).- Optimize the ratio of nitric acid to sulfuric acid to ensure the formation of the desired nitronium ion (NO₂⁺). - Control the reaction temperature, as higher temperatures can lead to less selective nitration.
Product Contamination Incomplete reaction, leaving unreacted starting material.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Presence of undesired isomers or by-products.- Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography.
Difficult Purification Product oiling out during crystallization.- Adjust the solvent system for recrystallization. A co-solvent system may be necessary. - Ensure a gradual cooling process to promote the formation of pure crystals.
Runaway Reaction Poor temperature control during the highly exothermic nitration step.- Utilize a reactor with adequate cooling capacity. - Add the nitrating agent slowly and in a controlled manner while closely monitoring the internal temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory and industrial synthesis involves the direct nitration of 3,5-dichloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Q2: What are the critical safety precautions for handling the reagents in this synthesis?

A2: The synthesis of this compound involves several hazardous materials:

  • Concentrated Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • 3,5-Dichloroaniline and this compound: These are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] Handle these compounds in a fume hood and wear appropriate PPE.

  • Nitration Reaction: The nitration of anilines is a highly exothermic reaction and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and slow, controlled addition of the nitrating agent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the nitration reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3,5-dichloroaniline). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[2]

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and scalable method for purifying the crude product.[2] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The choice of solvent will depend on the impurity profile. For very high purity requirements, column chromatography may be necessary, although this can be less practical for large-scale production.[2]

Q5: What are the potential environmental concerns associated with this synthesis?

A5: The main environmental concerns are the generation of acidic wastewater from the nitration step and chlorinated organic waste.[3] Proper neutralization of acidic waste and disposal of organic waste according to local regulations are essential.

Experimental Protocols

Synthesis of this compound via Nitration of 3,5-Dichloroaniline

Materials:

  • 3,5-Dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 3,5-dichloroaniline in concentrated sulfuric acid while cooling in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the solution of 3,5-dichloroaniline, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue to stir the mixture for a specified time (e.g., 2-3 hours) while monitoring the reaction by TLC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Filter the precipitated crude this compound and wash it with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final_product Final Product start Start dissolve Dissolve 3,5-Dichloroaniline in Concentrated H₂SO₄ start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prepare_nitrating_mix add_nitrating_mix Slowly Add Nitrating Mixture (T < 10°C) dissolve->add_nitrating_mix prepare_nitrating_mix->add_nitrating_mix stir Stir and Monitor (TLC/HPLC) add_nitrating_mix->stir quench Pour onto Ice stir->quench filter_wash Filter and Wash with Water quench->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions / Isomer Formation issue->side_reactions poor_purification Inefficient Purification issue->poor_purification monitor_reaction Monitor Reaction (TLC/HPLC) incomplete_reaction->monitor_reaction control_temp Strict Temperature Control side_reactions->control_temp optimize_reagents Optimize Reagent Ratios side_reactions->optimize_reagents optimize_purification Optimize Recrystallization / Chromatography poor_purification->optimize_purification

Caption: Troubleshooting logic for low yield or impure product.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,5-Dichloro-2-nitroaniline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves the nitration of 3,5-dichloroaniline.

Issue 1: Low Yield of this compound

Low yields can arise from incomplete reactions, side product formation, or loss of product during workup and purification.

Potential Cause Troubleshooting Steps
Incomplete Nitration Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 3,5-dichloroaniline. Gradually increase the reaction time or temperature, but be cautious of potential side reactions at elevated temperatures.
Nitrating Agent Stoichiometry: Ensure the correct molar ratio of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the substrate. An insufficient amount of the nitrating agent will result in an incomplete reaction.
Formation of Isomeric Byproducts Control of Reaction Temperature: The temperature during the addition of the nitrating agent is critical. Maintain a low temperature (typically 0-5 °C) to minimize the formation of unwanted isomers. The amino group of aniline is activating and ortho-, para-directing. However, under strongly acidic conditions, the anilinium ion is formed, which is meta-directing. This can lead to a mixture of products.
Protection of the Amino Group: To enhance regioselectivity and prevent oxidation, consider protecting the amino group of 3,5-dichloroaniline as an acetanilide before nitration. The acetyl group is also ortho-, para-directing but can lead to a cleaner reaction with a higher yield of the desired ortho-nitro product. The protecting group can be subsequently removed by hydrolysis.[1]
Product Degradation Avoid High Temperatures: The product, this compound, may be sensitive to high temperatures, which can lead to decomposition and reduced yield. Maintain recommended temperatures throughout the reaction and workup.
Loss During Workup and Purification Efficient Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions may be necessary.
Careful Purification: During recrystallization, choose an appropriate solvent system to maximize the recovery of the pure product while leaving impurities in the mother liquor.

Issue 2: Presence of Impurities in the Final Product

Impurities can include unreacted starting material, isomeric byproducts, and dinitrated products.

Potential Impurity Identification and Removal
Unreacted 3,5-Dichloroaniline Monitoring and Purification: Use TLC or HPLC to detect the presence of the starting material. Purification can be achieved through recrystallization or column chromatography.
Isomeric Nitroanilines Spectroscopic Analysis and Purification: Characterize the product mixture using NMR and Mass Spectrometry to identify the isomers formed. Separation of isomers can be challenging but may be achieved by fractional crystallization or column chromatography.
Dinitrated Byproducts Control of Nitrating Agent: The formation of dinitrated products can occur if an excess of the nitrating agent is used or if the reaction temperature is too high. Carefully control the stoichiometry of the reactants. These highly nitrated compounds can often be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common route is the direct nitration of 3,5-dichloroaniline using a mixed acid (concentrated nitric acid and sulfuric acid) at low temperatures. However, to improve regioselectivity and yield, a multi-step process involving the protection of the amino group is often preferred.

Q2: What are the critical parameters affecting the yield and purity of the final product?

The most critical parameters include:

  • Reaction Temperature: Crucial for controlling the rate of reaction and minimizing the formation of side products.

  • Stoichiometry of Reactants: The molar ratio of the nitrating agent to the substrate must be carefully controlled to prevent incomplete reactions or the formation of dinitrated byproducts.

  • Purity of Starting Materials: The purity of the initial 3,5-dichloroaniline is important to avoid introducing impurities that can interfere with the reaction or complicate purification.

Q3: How can I monitor the progress of the nitration reaction?

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the progress of the reaction by tracking the disappearance of the starting material, 3,5-dichloroaniline.[2]

Q4: What are the primary safety concerns during this synthesis?

  • Handling of Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The nitrating agent should be added slowly and with efficient cooling to control the temperature and prevent a runaway reaction.

  • Hazardous Reagents and Products: Dichloroanilines and nitroanilines are toxic. Avoid inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve 3,5-dichloroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by TLC until the starting aniline is consumed.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(3,5-dichlorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Nitration of the Protected Aniline

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add the dried N-(3,5-dichlorophenyl)acetamide to concentrated sulfuric acid while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above the set limit.

  • After the addition is complete, continue stirring at a low temperature for a designated time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

  • Reflux the crude nitrated acetanilide in an acidic or basic solution (e.g., aqueous HCl or NaOH) until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the this compound with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to obtain the crude product.

Step 4: Purification

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_end Final Product 3,5-Dichloroaniline 3,5-Dichloroaniline Acetylation Acetylation 3,5-Dichloroaniline->Acetylation Acetic Anhydride Nitration Nitration Acetylation->Nitration N-(3,5-dichlorophenyl)acetamide Hydrolysis Hydrolysis Nitration->Hydrolysis Crude Nitrated Acetanilide This compound This compound Hydrolysis->this compound Purification

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions (Isomer Formation) Low_Yield->Side_Reactions Product_Loss Product Loss (Workup/Purification) Low_Yield->Product_Loss Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Control_Temperature Control Temperature Side_Reactions->Control_Temperature Protecting_Group Use Protecting Group Side_Reactions->Protecting_Group Efficient_Extraction Efficient Extraction Product_Loss->Efficient_Extraction Optimize_Purification Optimize Purification Product_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Alternative Reagents for the Nitration of Dichloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of dichloroanilines. This resource is designed for researchers, scientists, and drug development professionals seeking alternative methods to traditional mixed acid nitration. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to assist in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to mixed acid (HNO₃/H₂SO₄) for the nitration of dichloroanilines?

A1: While effective, mixed acid nitration has several drawbacks. It is a highly corrosive and exothermic reaction, posing significant safety risks.[1] The strongly acidic conditions can lead to the protonation of the aniline's amino group, forming an anilinium ion. This deactivates the aromatic ring and can lead to the formation of undesired meta-isomers and oxidation byproducts, resulting in poor regioselectivity and lower yields of the target nitro-dichloroaniline.[1] Alternative reagents often offer milder reaction conditions, improved safety profiles, and better control over regioselectivity.

Q2: What are some of the most promising alternative nitrating agents for dichloroanilines?

A2: Several alternative nitrating systems have been developed to address the limitations of mixed acid. These include:

  • Protection/Deprotection of the Amino Group: Converting the amino group to an acetanilide before nitration protects it from protonation and oxidation. The acetyl group is an ortho-, para-director and can be readily removed after nitration to yield the desired nitro-dichloroaniline with high regioselectivity.[1]

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): This is a commercially available, low-cost, and non-toxic reagent that can be used for the nitration of anilines under mild conditions, often showing good regioselectivity for the ortho position.[2]

  • Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful and efficient nitrating agent that can be used in organic solvents, reducing the need for strong acids. This can lead to cleaner reactions and easier work-up procedures.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used to promote nitration. These catalysts can offer shape-selectivity, potentially leading to higher yields of specific isomers, and can often be recycled, making the process more environmentally friendly.

Q3: How do the directing effects of the substituents on dichloroaniline influence the regioselectivity of nitration?

A3: The regiochemical outcome of the nitration of dichloroanilines is governed by the directing effects of both the amino group (or its protected form) and the two chlorine atoms.

  • Amino Group (-NH₂): The amino group is a strong activating and ortho-, para-directing group. However, under strongly acidic conditions, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group.

  • Acetamido Group (-NHCOCH₃): The acetamido group (from the protection of the amine) is also an ortho-, para-directing group. Its steric bulk can influence the ratio of ortho to para products.

  • Chlorine Atoms (-Cl): Chlorine atoms are deactivating but ortho-, para-directing groups due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects.

The final substitution pattern is a result of the combined influence of these groups. For example, in 2,4-dichloroaniline, the positions ortho and para to the amino group are positions 3, 5, and 6. The chlorine atoms will also direct to these positions. The ultimate position of nitration will depend on the specific reagent and reaction conditions used.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Nitro-dichloroaniline

Possible CauseSuggested Solution
Substrate Oxidation This is common with strong nitrating agents like mixed acid. Consider using a milder reagent such as bismuth nitrate or protecting the amino group as an acetanilide before nitration.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Be cautious, as higher temperatures can lead to side reactions.
Protonation of the Amino Group In strongly acidic media, the aniline is protonated to the less reactive anilinium ion. Protecting the amino group as an acetanilide is a highly effective strategy to prevent this.[1]
Deactivation by Chlorine Atoms The two chlorine atoms deactivate the aromatic ring, making it less susceptible to electrophilic attack. Ensure that the nitrating agent is sufficiently reactive and that the reaction conditions (temperature, time) are optimized.

Problem 2: Poor Regioselectivity / Formation of Multiple Isomers

Possible CauseSuggested Solution
Protonation of the Amino Group The formation of the meta-directing anilinium ion can lead to a mixture of isomers. Protecting the amino group as an ortho-, para-directing acetamido group will significantly improve regioselectivity.[1]
Steric Hindrance The positions of the chlorine atoms can sterically hinder the approach of the nitrating agent to certain positions on the ring. The choice of nitrating agent can influence the isomeric ratio; some bulkier reagents may favor the less sterically hindered positions.
Reaction Temperature Higher temperatures can sometimes lead to a loss of regioselectivity. Running the reaction at a lower temperature may improve the formation of the desired isomer.

Problem 3: Formation of Byproducts

Possible CauseSuggested Solution
Over-nitration (Dinitration) Use a stoichiometric amount of the nitrating agent. Adding the nitrating agent slowly and maintaining a low reaction temperature can also help to prevent the introduction of a second nitro group.
Polymerization/Tarry Products This is often a result of oxidation, especially with unprotected anilines and strong oxidizing agents. Use milder conditions and consider protecting the amino group.
Hydrolysis of the Product Ensure that the work-up procedure is performed under appropriate pH conditions to avoid hydrolysis of the nitro-dichloroaniline or any protecting groups.

Quantitative Data Summary

The following tables summarize the available quantitative data for the nitration of dichloroaniline isomers with alternative reagents. Data for traditional mixed acid nitration is included for comparison where available.

Table 1: Nitration of 2,4-Dichloroaniline

Nitrating ReagentSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
HNO₃/H₂SO₄ (via acetanilide)Acetic Acid/H₂SO₄< 102-32,4-Dichloro-6-nitroanilineHigh (implied)[1]
Data for other reagents is limited in the searched literature.

Table 2: Nitration of 3,4-Dichloroaniline

Nitrating ReagentSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
Fuming HNO₃ (via acetanilide)DichloromethaneRefluxNot specified4,5-Dichloro-2-nitroaniline98.5[3]
Data for other reagents is limited in the searched literature.

Table 3: Nitration of 2,5-Dichloroaniline

Nitrating ReagentSolventTemperature (°C)Time (h)Major Product(s)Yield (%)Reference
Specific data for alternative nitrating agents is limited in the searched literature.

Experimental Protocols

Method 1: Nitration of Dichloroanilines via Acetanilide Protection

This protocol is a general method that can be adapted for 2,4-, 3,4-, and 2,5-dichloroaniline.[1]

Step 1: Acetylation of Dichloroaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloroaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.3 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.

  • Collect the precipitated solid (the corresponding acetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

Step 2: Nitration of the Acetanilide Derivative

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried acetanilide derivative to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate (the nitrated acetanilide) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitrated Acetanilide

  • Transfer the wet, crude nitrated acetanilide to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated crude nitro-dichloroaniline by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizations

Nitration_Workflow cluster_protection Step 1: Protection (Optional but Recommended) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (If Step 1 was performed) cluster_purification Step 4: Purification dichloroaniline Dichloroaniline protection Acetylation (Acetic Anhydride, Acetic Acid) dichloroaniline->protection acetanilide Dichloroacetanilide protection->acetanilide nitration Nitration Reaction acetanilide->nitration nitrating_agent Alternative Nitrating Agent (e.g., Bi(NO₃)₃, N₂O₅, etc.) nitrating_agent->nitration nitrated_intermediate Nitrated Intermediate nitration->nitrated_intermediate deprotection Hydrolysis (Acid or Base) nitrated_intermediate->deprotection crude_product Crude Nitro-dichloroaniline deprotection->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure Nitro-dichloroaniline purification->final_product

Caption: General experimental workflow for the nitration of dichloroanilines.

Troubleshooting_Logic start Low Yield or Poor Selectivity cause1 Oxidation/ Decomposition? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Formation of Multiple Isomers? start->cause3 cause4 Over-nitration? start->cause4 solution1 Use Milder Reagent (e.g., Bismuth Nitrate) or Protect Amino Group cause1->solution1 solution2 Monitor with TLC Extend Reaction Time Slightly Increase Temp. cause2->solution2 solution3 Protect Amino Group Optimize Temperature cause3->solution3 solution4 Use Stoichiometric Amount of Reagent Slow Addition cause4->solution4

Caption: Troubleshooting workflow for common issues in dichloroaniline nitration.

References

safe handling and storage of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dichloro-2-nitroaniline

Disclaimer: The following information is compiled from data on closely related chemical isomers, such as 5-Chloro-2-nitroaniline and other dichloro-nitroanilines. A specific Safety Data Sheet (SDS) for this compound was not available. This guide is for informational purposes only. Always consult the substance-specific SDS provided by the supplier before handling this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: Based on data for similar compounds, this compound is expected to be highly hazardous. Primary concerns include:

  • Acute Toxicity: Potentially fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2] Specific target organs can include the blood, kidneys, liver, and heart.[3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2][3]

  • Combustibility: May form combustible dust concentrations in air.[1][3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A: A comprehensive assessment of PPE is crucial. The following should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Q3: What are the proper storage conditions for this compound?

A: To ensure stability and safety, store the compound under the following conditions:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store locked up, accessible only to qualified or authorized personnel.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[3]

Q4: What should I do in case of accidental exposure (skin contact, inhalation, ingestion)?

A: Immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[2][3]

Q5: How should I dispose of waste containing this compound?

A: Waste is classified as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not let the product enter drains, as it is toxic to aquatic life.

Troubleshooting Guide

Issue 1: The compound has changed color or appears degraded upon opening.

  • Possible Cause: This could be due to improper storage, exposure to light, air, or moisture, or contamination.

  • Solution:

    • Do not use the compound if its integrity is questionable.

    • Review your storage conditions against the recommended guidelines (cool, dry, dark, tightly sealed).

    • If the change is unexpected, contact the supplier for more information.

    • Consider re-purification if you have the appropriate expertise and equipment, after confirming the nature of the impurity.

Issue 2: An unexpected color change, gas evolution, or temperature increase occurs when mixing with another chemical.

  • Possible Cause: A chemical incompatibility or an unexpected reaction is occurring. This can be hazardous.

  • Solution:

    • Stop the Reaction: Cease adding any further reagents immediately and safely.

    • Ensure Ventilation: Work in a fume hood to avoid inhaling potentially toxic fumes.

    • Cool the Reaction: If the reaction is exothermic (producing heat), use an ice bath to cool the vessel.

    • Do Not Seal the Container: If gas is evolving, do not seal the container to prevent pressure buildup.

    • Consult Literature: Review chemical compatibility data for aromatic amines and the specific reagents you are using.

    • Perform a Small-Scale Test: Before repeating the experiment, conduct a small-scale compatibility test as detailed in the experimental protocols section.

Data Presentation

Summary of Hazard Information (Based on Related Isomers)

Hazard ClassificationCategoryDescription
Acute Oral Toxicity Category 1 or 2Fatal or Very Toxic if swallowed.[1][3]
Acute Dermal Toxicity Category 1Fatal in contact with skin.[1][2]
Acute Inhalation Toxicity Category 1 or 2Fatal or Very Toxic if inhaled.[1][2]
STOT (Repeated Exposure) Category 2May cause damage to organs.[1][2]
Aquatic Toxicity Chronic 2 or 3Toxic or Harmful to aquatic life with long lasting effects.[1]

Experimental Protocols

Protocol: Small-Scale Chemical Compatibility Test

Objective: To safely assess the potential for a hazardous reaction between this compound and another chemical substance on a small scale.

Materials:

  • This compound

  • Test chemical/reagent

  • Small glass vial (e.g., 2 mL) with a cap

  • Magnetic stir bar (flea-sized) and stir plate

  • Micropipette or syringe

  • Thermocouple or non-contact IR thermometer

  • Appropriate solvent (if applicable)

  • Personal Protective Equipment (PPE) as described in the FAQs

Methodology:

  • Preparation: This procedure must be performed in a certified chemical fume hood. Ensure an ice bath and appropriate quenching materials are readily available.

  • Initial Setup: Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into the glass vial with a magnetic stir bar.

  • Temperature Monitoring: Position the thermocouple or aim the IR thermometer to monitor the temperature of the vial's contents. Record the initial temperature.

  • Incremental Addition: Using a micropipette or syringe, add a very small, proportional amount of the test substance to the vial.

  • Observation: Stir the mixture and carefully observe for any signs of reaction:

    • Temperature change (increase or decrease).

    • Gas evolution (bubbling, fizzing).

    • Color change.

    • Precipitate formation.

    • Viscosity change.

  • Data Recording: Record all observations and the temperature at regular intervals (e.g., every 30 seconds) for several minutes after the addition.

  • Analysis: A significant, uncontrolled temperature increase, rapid gas evolution, or dramatic color change indicates a potential incompatibility. Do not proceed with the large-scale reaction without further investigation and modified safety protocols.

  • Decontamination: Once the test is complete, safely quench the reaction mixture (if necessary) and dispose of the materials as hazardous waste according to institutional guidelines.

Mandatory Visualization

G start Unexpected Observation (e.g., color change, gas, heat) q1 Is the reaction energetic or uncontrolled? start->q1 a1_yes IMMEDIATELY: 1. Stop additions 2. Cool with ice bath 3. Alert safety officer q1->a1_yes Yes a1_no Continue to monitor in a safe location (fume hood) q1->a1_no No end Modify protocol and/or consult with supervisor a1_yes->end q2 Consult SDS and literature for incompatibilities a1_no->q2 q3 Was a known incompatibility identified? q2->q3 a3_yes Stop experiment. Re-evaluate protocol. q3->a3_yes Yes a3_no Consider other factors: - Reagent purity - Atmospheric contamination - Temperature control q3->a3_no No a3_yes->end a3_no->end

References

resolving poor solubility of 3,5-Dichloro-2-nitroaniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of 3,5-Dichloro-2-nitroaniline in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The low solubility of this compound stems from its molecular structure. The crystalline lattice is stabilized by intermolecular interactions, including hydrogen bonding from the amine group and dipole-dipole interactions from the nitro and chloro substituents. Overcoming this stable crystal structure requires significant energy, making it sparingly soluble in many solvents, particularly non-polar ones.

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Based on solubility data for structurally similar compounds like other dichloroanilines and nitroanilines, polar aprotic solvents and some polar protic solvents are excellent starting points.[1][2][3][4] Consider solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), acetone, ethyl acetate, and alcohols like methanol and ethanol.[1][3][5] Toluene can also be used, particularly in specific reaction schemes.[6]

Q3: Is heating the mixture a recommended method to improve solubility?

A3: Yes, increasing the temperature is a highly effective and common method to enhance the solubility of anilines and their derivatives.[7][8] The dissolution of 3,5-dichloroaniline in alcohol/water mixtures, for instance, is an endothermic process, meaning solubility increases significantly with temperature.[8] However, it is crucial to first verify the thermal stability of your reactants and ensure the reaction temperature does not induce unwanted side reactions or degradation.

Q4: How does sonication help, and is it better than just stirring?

A4: Sonication, the application of ultrasound energy, can significantly accelerate the dissolution process.[9] It works by creating and collapsing microscopic bubbles in the liquid, a phenomenon called acoustic cavitation.[10][11] This generates intense local heating, pressure, and shear forces that break down intermolecular interactions and the crystal lattice of the solute, promoting faster dissolution.[9][12] While vigorous stirring increases mass transfer at the surface of the particles, sonication provides energy directly to disrupt the solid, often speeding up dissolution more effectively.[12]

Q5: What is a co-solvent system and how can it be used to dissolve this compound?

A5: A co-solvent system involves using a mixture of two or more miscible solvents to dissolve a solute that is poorly soluble in one of the individual solvents.[13][14] This technique works by altering the overall polarity and hydrogen bonding characteristics of the solvent medium to better match the solute.[15] For this compound, you could first dissolve it in a minimal amount of a "good" solvent (like DMF or DMSO) and then add this concentrated solution to the bulk reaction medium, which might be a "poorer" solvent. This often keeps the compound from precipitating.

Troubleshooting Guide: Resolving Solubility Issues

If this compound fails to dissolve in your chosen reaction medium, follow this systematic approach.

  • Optimize Solvent Selection : Ensure you are using an appropriate solvent. If your reaction chemistry allows, switch to or include one of the recommended solvents.

  • Apply Thermal Energy : Gently heat the mixture while stirring. Increase the temperature in increments (e.g., 10 °C) and hold for several minutes at each step to observe for dissolution. Monitor to ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Use Mechanical Agitation : If heating alone is insufficient, employ ultrasound-assisted dissolution. Place the reaction vessel in an ultrasonic bath and sonicate. This can be done at room temperature or with gentle heating.[9]

  • Implement a Co-Solvent Strategy : If the primary reaction solvent cannot be changed, dissolve the this compound in a small volume of a compatible, high-solubility solvent (e.g., DMF, THF) first. Then, add this solution dropwise to the main, stirred reaction mixture.

Data Presentation

While specific quantitative solubility data for this compound is not widely published, the table below provides a qualitative guide to recommended solvents based on its structural analogues.

Solvent ClassRecommended SolventsExpected SolubilityReference
Aprotic Polar DMF, DMSO, N-Methylpyrrolidone (NMP), AcetonitrileHigh; Generally the most effective class for dissolving substituted nitroanilines.[3][4]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to High; Good general-purpose solvents for many organic reactions.[3]
Ketones Acetone, CyclohexanoneModerate to High; Effective for many nitroaromatic compounds.[2]
Esters Ethyl AcetateModerate; A common solvent that can be effective, especially with heating.[4]
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate; Solubility significantly increases with heat.[1][8]
Aromatic Hydrocarbons Toluene, XyleneLow; Generally requires heating. Often used in specific synthetic preparations.[3][6]
Halogenated Dichloromethane (DCM), ChloroformModerate; 3,5-dichloroaniline shows solubility in chloroform.[1]
Aqueous Systems WaterVery Low / Insoluble; The compound is hydrophobic.[1]

Experimental Protocols

Protocol 1: Thermal Dissolution

  • Setup : To a reaction vessel equipped with a magnetic stirrer and a condenser, add the chosen solvent and this compound.

  • Heating : Begin stirring the suspension at room temperature. Place the vessel in a heating mantle or oil bath connected to a temperature controller.

  • Gradual Temperature Increase : Increase the temperature by 10 °C every 15 minutes. Maintain stirring at a constant rate.

  • Observation : Observe the mixture for the point at which all solid material dissolves. Note this temperature.

  • Caution : Do not exceed 80% of the solvent's boiling point unless reflux conditions are intended for the reaction. Ensure all safety precautions for heating flammable organic solvents are in place.

Protocol 2: Ultrasound-Assisted Dissolution

  • Preparation : In a suitable flask, suspend the this compound in the reaction solvent.

  • Sonication : Place the flask into an ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the flask.

  • Agitation : Turn on the ultrasonic bath. For stubborn solutes, the sonicator's heating function can be used concurrently, but temperature should be monitored.

  • Duration : Sonicate the mixture in intervals of 5-10 minutes, visually inspecting for dissolution during breaks to prevent overheating. Continue until the solution is homogeneous.[9]

Protocol 3: Co-Solvent System Protocol

  • Pre-dissolution : In a separate, small vial, measure the required amount of this compound. Add a minimal volume of a high-solubility co-solvent (e.g., DMF, THF) dropwise until the solid is fully dissolved.

  • Main Reaction Setup : Prepare the main reaction vessel containing the bulk of the primary reaction solvent and any other reagents, and begin stirring.

  • Transfer : Using a pipette or dropping funnel, add the concentrated solution of this compound from step 1 to the main reaction vessel slowly and dropwise.

  • Observation : Monitor the main solution for any signs of precipitation. A slow addition rate into a well-stirred solution is key to maintaining homogeneity.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the principles of solubility enhancement.

G cluster_workflow Troubleshooting Workflow start Start: This compound not dissolved solvent Step 1: Solvent Choice Is the solvent optimal? (e.g., DMF, THF, Acetone) start->solvent heat Step 2: Apply Heat Gradually increase temperature with stirring. solvent->heat No / Still Undissolved success Success: Compound Dissolved solvent->success Yes sonic Step 3: Use Sonication Apply ultrasound energy to the suspension. heat->sonic Still Undissolved heat->success Dissolved cosolvent Step 4: Use Co-Solvent Dissolve in min. 'good' solvent, then add to bulk. sonic->cosolvent Still Undissolved sonic->success Dissolved cosolvent->success Dissolved fail Re-evaluate: Reaction conditions or solvent system may be incompatible. cosolvent->fail Still Undissolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

G cluster_principles Principles of Solubility Enhancement solubility Poor Solubility (High Crystal Lattice Energy) tech1 Thermal Method (Heating) solubility->tech1 tech2 Mechanical Method (Sonication) solubility->tech2 tech3 Solvent System Method (Co-Solvents) solubility->tech3 principle1 Increases Kinetic Energy Overcomes Lattice Enthalpy tech1->principle1 principle2 Acoustic Cavitation Disrupts Crystal Surface tech2->principle2 principle3 Alters Solvent Polarity Reduces Interfacial Tension tech3->principle3

Caption: Relationship between methods and their physical principles.

References

Technical Support Center: Monitoring 3,5-Dichloro-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3,5-Dichloro-2-nitroaniline. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a this compound reaction?

A1: The most common methods for monitoring reactions involving this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Thin-Layer Chromatography (TLC) is also a simple and rapid technique for qualitative monitoring.

Q2: How can I choose the most suitable analytical method for my specific reaction?

A2: The choice of method depends on several factors:

  • HPLC: Excellent for quantitative analysis of reaction mixtures, separating the starting material from products and byproducts.

  • GC-MS: Ideal for identifying and quantifying volatile components, and for identifying unknown byproducts through mass fragmentation patterns.

  • UV-Vis Spectroscopy: Useful for continuous, real-time monitoring if there is a significant difference in the UV-Vis absorbance between the reactant and the product.

  • NMR Spectroscopy: Provides detailed structural information about the compounds in the reaction mixture, making it powerful for identifying intermediates and final products.

  • TLC: A quick and inexpensive method for a qualitative assessment of the reaction progress by observing the disappearance of the starting material spot and the appearance of product spots.

Q3: What are the expected byproducts in a typical reaction involving this compound?

A3: In reactions such as the synthesis of benzimidazoles from this compound, potential byproducts can include incompletely cyclized intermediates, products from side reactions of functional groups, or isomers if the reaction is not perfectly regioselective. For instance, in a reduction reaction, incomplete reduction may leave residual starting material.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Causes:

    • Interaction of the analyte with active sites on the column packing.

    • Column overload.

    • Inappropriate mobile phase pH.

    • Use of an injection solvent stronger than the mobile phase.

  • Solutions:

    • Use a column with end-capping or a base-deactivated stationary phase.

    • Reduce the injection volume or the concentration of the sample.

    • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

    • Dissolve the sample in the mobile phase.

Issue 2: Inconsistent retention times.

  • Possible Causes:

    • Fluctuations in mobile phase composition.

    • Temperature variations.

    • Column degradation.

    • Leaks in the HPLC system.

  • Solutions:

    • Ensure proper mixing and degassing of the mobile phase.

    • Use a column oven to maintain a constant temperature.

    • Replace the column if it has deteriorated.

    • Check for any loose fittings or pump seal leaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: No peak or a very small peak is observed for this compound.

  • Possible Causes:

    • Analyte degradation in the hot injector.

    • The compound is not volatile enough under the current GC conditions.

    • Adsorption of the analyte in the injector liner or the column.

  • Solutions:

    • Use a lower injector temperature.

    • Increase the column oven temperature program.

    • Use a deactivated injector liner and a column suitable for polar compounds.

Issue 2: Broad peaks.

  • Possible Causes:

    • Slow injection speed.

    • Column contamination.

    • Carrier gas flow rate is too low.

  • Solutions:

    • Use an autosampler for consistent and fast injections.

    • Bake out the column or trim the first few centimeters.

    • Optimize the carrier gas flow rate.

Experimental Protocols & Data

HPLC Method for Monitoring a Reduction Reaction

A typical reduction of this compound to its corresponding diamine can be monitored using the following HPLC method, adapted from methods for similar dichloroanilines.[1][2]

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Reaction_Aliquot Take Reaction Aliquot Quench Quench Reaction Reaction_Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peaks Detect->Quantify

Caption: HPLC analysis workflow for a this compound reaction.

Method Parameters:

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
GC-MS Method for Product Identification

To confirm the identity of products and byproducts, GC-MS is a powerful tool.

Method Parameters:

ParameterValue
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-400 m/z

Expected Mass Fragmentation:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound206, 208, 210176, 178, 140, 111
3,5-Dichloroaniline161, 163, 165126, 90, 63

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for a quick check of reaction completion if the starting material and product have distinct absorbance maxima.

Logical Diagram for UV-Vis Monitoring

Start Start Scan_Reactant Scan UV-Vis of Starting Material (Determine λmax) Start->Scan_Reactant End End Start_Reaction Initiate Reaction Scan_Reactant->Start_Reaction Take_Aliquot Periodically Take Aliquots Start_Reaction->Take_Aliquot Scan_Aliquot Scan UV-Vis of Aliquot Take_Aliquot->Scan_Aliquot Compare_Spectra Compare Spectra with Initial Scan Scan_Aliquot->Compare_Spectra Reaction_Complete Reaction Complete? Compare_Spectra->Reaction_Complete Reaction_Complete->End Yes Reaction_Complete->Take_Aliquot No

Caption: Decision workflow for monitoring a reaction using UV-Vis spectroscopy.

Spectral Data (in Methanol):

CompoundApproximate λmax
3,5-Dichloroaniline295 nm[3]
2-Nitroaniline280 nm, 410 nm[4]

Note: The λmax for this compound is expected to be in a similar range to other nitroanilines.

NMR Spectroscopy

NMR provides detailed structural information. The disappearance of reactant signals and the appearance of product signals can be quantitatively monitored.

¹H and ¹³C NMR Data (in CDCl₃):

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-Dichloroaniline6.71 (t, 1H), 6.52 (d, 2H), 3.8 (s, 2H)[5]Not readily available
2-Nitroaniline8.10 (d, 1H), 7.35 (t, 1H), 6.82 (d, 1H), 6.69 (t, 1H), 6.1 (s, 2H)146.1, 136.0, 133.5, 126.5, 119.0, 116.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[6][7]

Troubleshooting Diagram for Ambiguous NMR Results

Ambiguous_Spectrum Ambiguous NMR Spectrum Check_Purity Check Sample Purity (e.g., with LC-MS or GC-MS) Ambiguous_Spectrum->Check_Purity Run_2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Ambiguous_Spectrum->Run_2D_NMR Spike_Sample Spike with Authentic Standard Ambiguous_Spectrum->Spike_Sample Consult_Database Consult Spectral Databases Ambiguous_Spectrum->Consult_Database Interpret_Data Interpret Data and Identify Structures Check_Purity->Interpret_Data Run_2D_NMR->Interpret_Data Spike_Sample->Interpret_Data Consult_Database->Interpret_Data

Caption: Troubleshooting steps for unclear NMR spectra.

References

Validation & Comparative

Comparative Analysis of 3,5-Dichloro-2-nitroaniline and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Examination of Physicochemical Properties, Synthesis, and Biological Activities

This guide offers a detailed comparative analysis of 3,5-Dichloro-2-nitroaniline and its isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their work. This document collates available data on the physicochemical properties, synthesis methodologies, and biological activities of these compounds, presenting them in a structured and accessible format.

Physicochemical Properties

The isomeric variations of dichloronitroaniline exhibit distinct physicochemical properties influenced by the substitution patterns of the chloro and nitro groups on the aniline ring. While specific experimental data for this compound is limited in publicly accessible literature, a comparison of available data for its isomers is presented below.

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
2,3-Dichloro-5-nitroaniline C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
2,4-Dichloro-5-nitroaniline C₆H₄Cl₂N₂O₂207.0160-62No data availableSoluble in benzene and dichloromethane; low solubility in water.[1]
2,4-Dichloro-6-nitroaniline C₆H₄Cl₂N₂O₂207.01101-103[2][3]360.98Practically insoluble in water.[3]
2,5-Dichloro-3-nitroaniline C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
2,6-Dichloro-3-nitroaniline C₆H₄Cl₂N₂O₂207.01No data available326No data available
2,6-Dichloro-4-nitroaniline C₆H₄Cl₂N₂O₂207.01191130 (at 2 torr)6.3 mg/L in water.[4]
3,4-Dichloro-2-nitroaniline C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
3,4-Dichloro-5-nitroaniline C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
3,5-Dichloro-4-nitroaniline C₆H₄Cl₂N₂O₂207.01No data availableNo data availableNo data available
4,5-Dichloro-2-nitroaniline C₆H₄Cl₂N₂O₂207.01177-179[5]No data availableSparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.[6]

Synthesis of Dichloronitroaniline Isomers

The synthesis of dichloronitroaniline isomers typically involves electrophilic aromatic substitution reactions, primarily nitration and chlorination of appropriate aniline or benzene derivatives. The specific reaction conditions and choice of starting materials are crucial for achieving the desired isomeric product.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of dichloronitroaniline isomers.

Experimental Protocols

Synthesis of 2,4-Dichloro-6-nitroaniline from 2,4-Dichloroaniline [6]

This method involves the direct nitration of 2,4-dichloroaniline.

  • Materials: 2,4-dichloroaniline, fuming nitric acid, sulfuric acid.

  • Procedure:

    • Dissolve 2,4-dichloroaniline in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add fuming nitric acid dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like ethanol.[6]

Synthesis of 2,6-Dichloro-4-nitroaniline from p-Nitroaniline [7]

This protocol describes the chlorination of p-nitroaniline.

  • Materials: p-Nitroaniline, concentrated hydrochloric acid, potassium chlorate, water, glacial acetic acid, ethanol.

  • Procedure:

    • Dissolve p-nitroaniline in concentrated hydrochloric acid at 50°C.

    • Gradually add a solution of potassium chlorate in water at approximately 25°C.

    • After the addition, dilute the reaction mixture with a large volume of water to precipitate the product.

    • Filter the precipitate and wash thoroughly with water and a small amount of ethanol.

    • Purify the 2,6-dichloro-4-nitroaniline by crystallization from glacial acetic acid or a mixture of acetic acid and ethanol. The yield of lemon-yellow needles is reported to be 87%.[7]

Synthesis of 4,5-Dichloro-2-nitroaniline from 2,4,5-Trichloronitrobenzene

This industrial process involves the ammonolysis of a trichloronitrobenzene derivative.

  • Materials: 2,4,5-trichloronitrobenzene, ammonia, inert solvent (e.g., chlorobenzene), nitrogen.

  • Procedure:

    • Charge a stainless steel autoclave with 2,4,5-trichloronitrobenzene and an inert solvent.

    • Seal the autoclave and purge with nitrogen to remove oxygen.

    • Introduce liquid ammonia into the reactor.

    • Heat the reaction mixture to around 190°C and maintain for several hours.

    • Cool the reactor to room temperature and recover the excess ammonia.

    • The product can be isolated from the reaction mixture.

Biological Activity

The biological activities of dichloronitroaniline isomers are of significant interest due to their potential applications and toxicological profiles. While comprehensive comparative studies are limited, available data on related compounds suggest a range of activities including toxicity, mutagenicity, and antimicrobial effects.

Comparative Toxicity

Studies on the isomeric dichloroanilines (DCAs) have shown that the position of the chlorine atoms significantly influences their toxicity. For instance, 3,5-DCA was found to have the greatest nephrotoxic potential in vivo and in vitro in Fischer 344 rats compared to other DCA isomers.[8] The order of decreasing nephrotoxic potential was determined to be 3,5-DCA > 2,5-DCA > 2,4-, 2,6- and 3,4-DCA > 2,3-DCA.[8] Although this data is for the parent anilines, it suggests that the substitution pattern is a critical determinant of toxicity, a principle that likely extends to their nitro-derivatives.

CompoundSpeciesRoute of AdministrationObserved EffectsReference
Dichloroaniline IsomersFischer 344 RatsIntraperitonealVarying degrees of nephrotoxicity, including decreased urine volume, increased proteinuria, and proximal tubular necrosis.[8][8]
2,4-Dichloro-6-nitroanilineRatOralAcute toxicity with an LD50 of approximately 2400 mg/kg.[6][6]
4,5-Dichloro-2-nitroaniline-Ingestion, Inhalation, DermalConsidered moderately toxic, with potential for skin irritation, eye redness, and respiratory discomfort.[6][6]
Mutagenicity

The mutagenic potential of nitroaromatic compounds is a significant area of study. The Ames test is a widely used method to assess the mutagenicity of chemical compounds.

Ames Test Experimental Workflow

AmesTest cluster_prep Preparation cluster_exp Experiment cluster_res Results strain Bacterial Strain (e.g., S. typhimurium his-) plate Plate on Minimal Agar strain->plate compound Test Compound (Dichloronitroaniline isomer) compound->plate s9 S9 Mix (optional) (for metabolic activation) s9->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count

Caption: A simplified workflow for the Ames test to assess mutagenicity.

Studies on nitroanilines have shown varied results in mutagenicity assays. For example, 4-nitroaniline has demonstrated mutagenic potential in some bacterial strains, particularly with metabolic activation.[9] It is plausible that dichloronitroaniline isomers also possess mutagenic properties, which would depend on their specific structures and metabolic pathways.

Antimicrobial Activity

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly affected by this compound and its isomers. The toxicity of nitroaromatic compounds is often linked to the generation of reactive oxygen species and the formation of adducts with cellular macromolecules, which can indirectly impact various signaling cascades involved in cellular stress responses, apoptosis, and inflammation. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and its isomers. While data is available for several isomers, there is a notable lack of information for this compound itself. The presented data underscores the significant influence of isomeric structure on the physicochemical properties and biological activities of dichloronitroanilines. Further systematic studies are necessary to provide a more complete and comparative understanding of this class of compounds, which will be invaluable for applications in drug development, agrochemicals, and for assessing their toxicological and environmental impact.

References

spectroscopic comparison of dichloronitroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Dichloronitroaniline Derivatives: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of various dichloronitroaniline isomers. The presented data is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for several dichloronitroaniline derivatives. The data has been compiled from various sources and provides a comparative overview of their spectral characteristics.

Table 1: UV-Visible and Infrared Spectroscopic Data
CompoundUV-Vis λmax (nm)SolventKey IR Absorptions (cm⁻¹)
2,3-Dichloro-5-nitroaniline Data not available-N-H stretch, NO₂ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches
2,4-Dichloro-6-nitroaniline ~350, ~240[1]EthanolN-H stretch (~3400-3300), NO₂ stretch (~1530, ~1350), C-Cl stretch, Aromatic C-H and C=C stretches[2]
2,5-Dichloro-4-nitroaniline Data not available-N-H stretch, NO₂ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches
4,5-Dichloro-2-nitroaniline Data not available-N-H stretch, NO₂ stretch (asymmetric and symmetric), C-Cl stretch, Aromatic C-H and C=C stretches[3][4]
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Compound¹H NMR (Solvent)¹³C NMR (Solvent)
2,3-Dichloro-5-nitroaniline Data not availableData not available
2,4-Dichloro-6-nitroaniline Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl₃)Aromatic C signals expected in the range of 110-150 ppm (CDCl₃)
2,5-Dichloro-4-nitroaniline Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl₃)Aromatic C signals expected in the range of 110-150 ppm (CDCl₃)
4,5-Dichloro-2-nitroaniline Aromatic H signals expected in the range of 7.0-8.5 ppm (CDCl₃)Aromatic C signals expected in the range of 110-150 ppm (CDCl₃)
Table 3: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2,3-Dichloro-5-nitroaniline 206/208/210 (due to Cl isotopes)Fragments corresponding to loss of NO₂, Cl, and sequential loss of small molecules.
2,4-Dichloro-6-nitroaniline 206/208/210160, 124, 115
2,5-Dichloro-4-nitroaniline 206/208/210176, 178
4,5-Dichloro-2-nitroaniline 206/208/210[3]Fragments corresponding to loss of NO₂, Cl, and sequential loss of small molecules.[3]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the dichloronitroaniline derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis : Identify characteristic absorption bands for functional groups such as N-H, C-H, NO₂, and C-Cl stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the dichloronitroaniline derivative in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

    • Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU.

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Scan the sample across the UV-Vis range (typically 200-800 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.

  • GC-MS Conditions (Typical) :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Analysis : Analyze the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of dichloronitroaniline derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample Dichloronitroaniline Isomer NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR UV_Vis UV-Vis Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure Purity Purity Assessment UV_Vis->Purity MS->Structure Comparison Comparative Analysis Structure->Comparison Purity->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic analysis of dichloronitroaniline derivatives.

References

A Comparative Guide to the Reactivity of 3,5-Dichloro-2-nitroaniline and Other Chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-dichloro-2-nitroaniline against other commercially available chloroanilines. The information presented herein is intended to assist researchers in selecting the appropriate building blocks for their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The comparison focuses on key reactions relevant to drug development and fine chemical synthesis, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Introduction to Chloroanilines in Synthesis

Chloroanilines are a versatile class of aromatic compounds characterized by the presence of one or more chlorine atoms and an amino group attached to a benzene ring. The interplay of the electron-donating amino group and the electron-withdrawing and sterically hindering chlorine atoms, often in conjunction with other substituents like the strongly electron-withdrawing nitro group, imparts a wide range of chemical reactivities to these molecules. This makes them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes.

The reactivity of a substituted aniline is primarily governed by the electronic effects (both inductive and resonance) and steric hindrance imparted by its substituents. Electron-withdrawing groups, such as nitro and chloro groups, decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the amino group is an activating, ortho-, para-director for electrophilic aromatic substitution, although its nucleophilicity can be modulated by the presence of electron-withdrawing groups.

Reactivity Profile of this compound

This compound is a highly functionalized aniline derivative. Its reactivity is dictated by the cumulative effects of its substituents:

  • Two Chlorine Atoms (meta to the amino group): These act as moderately deactivating, ortho-, para-directing groups through their inductive electron withdrawal and weak resonance electron donation. Their presence enhances the electrophilicity of the aromatic ring.

  • One Nitro Group (ortho to the amino group): The nitro group is a powerful electron-withdrawing group through both strong inductive (-I) and resonance (-M) effects.[1] Its presence significantly deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially at the positions ortho and para to it.

  • One Amino Group: This group is a strong activating, ortho-, para-director in electrophilic aromatic substitution. However, in this compound, its activating effect is significantly diminished by the three strong electron-withdrawing groups. The amino group itself can act as a nucleophile in various reactions.

The combination of these functional groups makes this compound a unique building block. The strong activation by the nitro group towards nucleophilic attack on the ring, coupled with the presence of two chlorine atoms as potential leaving groups, makes it a prime candidate for SNAr reactions.

Comparative Reactivity Analysis

This section compares the reactivity of this compound with other common chloroanilines in three key synthetic transformations. The comparison is based on established principles of organic chemistry and available experimental data.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a key transformation for aryl halides, particularly those activated by strong electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the stability of this intermediate. A greater number of electron-withdrawing groups, especially at the ortho and para positions to the leaving group, accelerates the reaction.

Based on these principles, the expected order of reactivity for SNAr at a chloro-substituted position is:

This compound > 5-Chloro-2-nitroaniline > 2-Chloroaniline ≈ 4-Chloroaniline > 3,5-Dichloroaniline

  • This compound is expected to be the most reactive towards SNAr. The nitro group strongly activates the ring, and the two chlorine atoms provide two potential leaving groups. The nitro group is ortho to one chlorine and para to the other, providing strong stabilization for the Meisenheimer intermediate in either case.

  • 5-Chloro-2-nitroaniline is also highly activated towards SNAr at the 5-position due to the ortho- and para-directing activating effect of the nitro group.

  • 2-Chloroaniline and 4-Chloroaniline lack the strong activation of a nitro group and are therefore significantly less reactive in SNAr reactions.

  • 3,5-Dichloroaniline is the least reactive of the series in SNAr reactions as it lacks a strongly activating group like a nitro group.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundKey Structural FeaturesPredicted SNAr ReactivityRationale
This compound Two Cl atoms, one strongly activating NO₂ groupVery HighStrong activation from the nitro group at both ortho and para positions to the chlorine atoms.
5-Chloro-2-nitroaniline One Cl atom, one strongly activating NO₂ groupHighStrong activation from the nitro group ortho and para to the chlorine atom.
2-Chloroaniline One Cl atom, no strong activating groupLowLacks strong activation for nucleophilic attack.
4-Chloroaniline One Cl atom, no strong activating groupLowLacks strong activation for nucleophilic attack.
3,5-Dichloroaniline Two Cl atoms, no strong activating groupVery LowLacks activation for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination are powerful methods for the formation of C-C and C-N bonds, respectively. The reactivity of aryl chlorides in these reactions is generally lower than that of aryl bromides or iodides due to the stronger C-Cl bond. However, the use of specialized ligands and reaction conditions can facilitate the coupling of aryl chlorides.

The electronic nature of the substituents on the chloroaniline ring also plays a crucial role. Electron-withdrawing groups can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle, by making the carbon-halogen bond more polarized and the aromatic ring more electron-deficient.

Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundKey Structural FeaturesPredicted Reactivity (Suzuki & Buchwald-Hartwig)Rationale
This compound Two Cl atoms, one strongly deactivating NO₂ groupHighThe strongly electron-withdrawing nitro group enhances the electrophilicity of the C-Cl bond, favoring oxidative addition.
5-Chloro-2-nitroaniline One Cl atom, one strongly deactivating NO₂ groupHighSimilar to the above, the nitro group activates the C-Cl bond for oxidative addition.
2-Chloroaniline One Cl atom, weakly deactivatingModerateThe chlorine atom provides the coupling site, but the ring is less activated compared to the nitro-substituted analogs.
4-Chloroaniline One Cl atom, weakly deactivatingModerateSimilar reactivity to 2-chloroaniline.
3,5-Dichloroaniline Two Cl atoms, moderately deactivatingModerate to HighThe two chlorine atoms enhance the electrophilicity of the ring, potentially increasing reactivity compared to monochloroanilines.

Experimental Protocols

The following are generalized experimental protocols for key reactions. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of a chloroaniline with a nucleophile.

Materials:

  • Chloroaniline derivative (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, piperidine) (1.2 mmol)

  • Anhydrous solvent (e.g., DMF, DMSO, THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chloroaniline derivative in the anhydrous solvent.

  • Add the nucleophile to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C, depending on the reactivity of the substrate) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chloroaniline with a boronic acid.

Materials:

  • Chloroaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or a sealed reaction vial, combine the chloroaniline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a chloroaniline.

Materials:

  • Chloroaniline derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Add the chloroaniline derivative and the amine.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a typical experimental workflow.

SNAr_Mechanism Start Aryl-Cl + Nu⁻ Intermediate Meisenheimer Complex Resonance Stabilized Anion Start->Intermediate Nucleophilic Attack Product Aryl-Nu + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) A->B C Heating and Stirring (Reaction Monitoring) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

The reactivity of chloroanilines is a nuanced interplay of electronic and steric factors. This compound stands out as a highly activated substrate for nucleophilic aromatic substitution due to the potent electron-withdrawing nitro group. In palladium-catalyzed cross-coupling reactions, the presence of electron-withdrawing groups on the chloroaniline ring is generally expected to enhance reactivity by facilitating the oxidative addition step. The choice of the optimal chloroaniline derivative will ultimately depend on the specific transformation being targeted and the desired substitution pattern in the final product. The provided protocols and reactivity trends serve as a valuable starting point for the rational design and execution of synthetic routes involving these important building blocks.

References

No Direct Biological Activity Data Found for Derivatives of 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the synthesis and subsequent biological evaluation of compounds directly derived from 3,5-Dichloro-2-nitroaniline. Consequently, a comparison guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be constructed at this time.

While the specific biological activities of compounds synthesized directly from this compound are not documented in the reviewed resources, the broader classes of related chemical structures, such as nitroanilines and dichloroanilines, are known to serve as precursors for various biologically active molecules. Research into these related areas may provide insight into the potential applications of derivatives that could be synthesized from this compound.

General Biological Activities of Related Compound Classes

  • Antimicrobial Properties: Nitroaromatic compounds, including various nitroaniline isomers, have been investigated for their potential as antimicrobial agents. The strong electron-withdrawing nature of the nitro group can be crucial for their mechanism of action, which often involves the generation of reactive radical species that can damage microbial DNA and other essential biomolecules.

  • Anticancer Potential: Substituted anilines are a common scaffold in the development of kinase inhibitors, a major class of anticancer drugs. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases that are overactive in cancer cells, these compounds can halt tumor progression. It is plausible that derivatives of this compound could be designed to target specific kinase ATP-binding sites.

  • Precursors to Heterocyclic Compounds: Dichloro-nitroanilines can serve as starting materials for the synthesis of more complex heterocyclic structures, such as benzimidazoles or benzoxazoles. These heterocyclic systems are prevalent in many pharmaceuticals and are known to exhibit a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory properties.

Illustrative Experimental Workflow

Although no specific experimental data for derivatives of this compound is available, a general workflow for the synthesis and evaluation of such compounds can be outlined. This process illustrates the logical steps researchers would take to explore the biological potential of new chemical entities derived from the specified starting material.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Material (this compound) synthesis Chemical Synthesis of Novel Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity Assay) purification->screening hit_id Hit Identification (Active Compounds) screening->hit_id dose_response Dose-Response & Potency (IC50 / MIC Determination) hit_id->dose_response pathway Target Identification & Pathway Analysis dose_response->pathway lead_opt Lead Optimization pathway->lead_opt

Comparative Efficacy of Fungicides Derived from Dichloroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the fungicidal properties of various dichloroaniline-derived compounds, providing key data on their efficacy against economically important plant pathogens. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction

Dichloroaniline isomers serve as crucial building blocks for a range of fungicides, most notably within the dicarboximide class. These fungicides are widely utilized in agriculture to control a variety of fungal diseases affecting fruits, vegetables, and ornamental crops. The position of the chlorine atoms on the aniline ring significantly influences the biological activity of the resulting fungicide. This guide provides a comparative overview of the efficacy of fungicides derived from different dichloroaniline isomers, with a focus on dicarboximides originating from 3,5-dichloroaniline.

Dicarboximide Fungicides from 3,5-Dichloroaniline

A prominent group of fungicides derived from 3,5-dichloroaniline are the dicarboximides, which include well-known active ingredients such as iprodione, vinclozolin, and procymidone. These fungicides have a broad spectrum of activity and are particularly effective against fungi that form sclerotia, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum.

The primary mechanism of action for dicarboximide fungicides is the inhibition of triglyceride biosynthesis within the fungal cells. This disruption of lipid synthesis affects the integrity of fungal cell membranes, ultimately leading to cell death. These fungicides are known to rapidly degrade in the soil, forming 3,5-dichloroaniline as a metabolite.

It is important to note that repeated use of dicarboximide fungicides has led to the development of resistance in many fungal populations, reducing their effectiveness over time.

Key Fungicides and Their Applications:

  • Iprodione: A contact fungicide that inhibits the germination of fungal spores and disrupts the growth of fungal mycelium. It is used to control a wide range of fungal diseases, including Botrytis bunch rot and brown rot.

  • Vinclozolin: A common dicarboximide fungicide used to control blights, rots, and molds in vineyards and on various fruits and vegetables.

  • Procymidone: A systemic fungicide with both protective and curative properties, effective against diseases caused by Botrytis, Sclerotinia, and related species.

Comparative Efficacy Data

While comprehensive studies directly comparing the efficacy of fungicides derived from all six dichloroaniline isomers under identical conditions are limited in the readily available literature, the existing research on dicarboximides provides valuable insights into the fungicidal potential of the 3,5-dichloroaniline scaffold.

Table 1: Efficacy of Dicarboximide Fungicides (derived from 3,5-dichloroaniline) against Key Plant Pathogens

FungicideTarget PathogenEfficacy Data (EC50/MIC)Reference
IprodioneSclerotinia sclerotiorumEC50: 0.6 µM (liquid media), 0.9 µM (solid media)
Botrytis cinerea--
VinclozolinSclerotinia sclerotiorumEC50: 0.18 µg/ml
Neurospora crassaEC50: 1.4 µg/ml
ProcymidoneBotrytis cinerea--
Sclerotinia sclerotiorum--

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits the growth of a fungal pathogen by 50%. MIC (Minimum Inhibitory Concentration): The lowest concentration of a fungicide that will inhibit the visible growth of a microorganism. Data for some fungicide-pathogen combinations were not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for assessing the efficacy of fungicides are crucial for reproducible and comparable results. The following outlines a general methodology based on common practices in mycology and plant pathology.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

  • Preparation of Fungal Cultures: The target fungal pathogens are grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), at a specific temperature (e.g., 25°C) until sufficient mycelial growth is achieved.

  • Preparation of Fungicide Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of concentrations.

  • Poisoned Food Technique: The fungicide solutions are incorporated into the molten PDA medium at various concentrations. The amended medium is then poured into Petri dishes and allowed to solidify.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed in the center of each fungicide-amended and control (medium with solvent only) Petri dish.

  • Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • Determination of EC50: The EC50 values are determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Signaling Pathways and Mechanisms of Action

Dicarboximide Fungicide Mechanism of Action

The primary mode of action for dicarboximide fungicides involves the inhibition of triglyceride synthesis in fungi. This disruption of lipid metabolism is a key factor in their fungicidal activity.

Dicarboximide_MoA Dicarboximide Fungicide Dicarboximide Fungicide Fungal Cell Fungal Cell Dicarboximide Fungicide->Fungal Cell Triglyceride Synthesis Triglyceride Synthesis Fungal Cell->Triglyceride Synthesis Enters Cell Membrane Integrity Cell Membrane Integrity Triglyceride Synthesis->Cell Membrane Integrity Inhibition leads to disruption of Fungal Cell Death Fungal Cell Death Cell Membrane Integrity->Fungal Cell Death Disruption causes

Caption: Mechanism of action of dicarboximide fungicides.

Conclusion

Fungicides derived from dichloroaniline isomers, particularly the dicarboximides from 3,5-dichloroaniline, have historically been important tools in disease management. Understanding their comparative efficacy and mechanism of action is crucial for their effective and sustainable use. Further research is needed to directly compare the fungicidal activity of derivatives from all dichloroaniline isomers to identify novel and more potent active ingredients for crop protection. The development of resistance to existing fungicides underscores the continuous need for innovation in this field.

A Comparative Guide to the GC-MS Analysis of Dichloronitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and separation of dichloronitroaniline isomers are crucial in various fields, including environmental monitoring, forensic science, and pharmaceutical development, due to the potential toxicity and isomeric-specific biological activity of these compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification. This guide provides a comparative overview of GC-MS methodologies for the analysis of dichloronitroaniline isomers, supported by experimental data and detailed protocols.

Comparison of Gas Chromatography Columns

The choice of a gas chromatography (GC) column is paramount for the successful separation of isomers. Non-polar columns are often the first choice for separating compounds based on their boiling points. However, for isomers with very similar boiling points, a separation can be challenging. In such cases, a column with a different selectivity, such as a mid-polarity column, may provide the necessary resolution.

Commonly used columns for the analysis of aniline derivatives include those with a 5% phenyl-methylpolysiloxane stationary phase, such as the DB-5ms or HP-5ms. These columns are known for their inertness and low bleed, making them highly suitable for mass spectrometry applications. For dichloronitroaniline isomers, these columns can provide good separation, although co-elution of some isomers may still occur depending on the specific oven temperature program.[1]

For challenging separations of chloroaniline isomers, alternative stationary phases have been explored. One study demonstrated that a mixed-phase column containing dodecylbenzene sodium sulfonate and silicone oil could resolve most mono- and dichloroaniline isomers.[1] Another approach for separating dichloroaniline isomers involved using a packed column with nicotinic acid as a stationary phase, which successfully separated all six isomers. While these approaches are effective for dichloroanilines, their applicability to dichloronitroaniline isomers would require further investigation.

Mass Spectrometry for Isomer Identification

Mass spectrometry provides the definitive identification of the separated isomers. While dichloronitroaniline isomers have the same molecular weight, their mass spectra, generated by electron ionization (EI), can exhibit unique fragmentation patterns. These differences in the relative abundance of fragment ions can be used for positive identification. The molecular ion peak (M+) for dichloronitroanilines is expected at m/z 206 (for isotopes 35Cl) with a characteristic isotopic pattern due to the presence of two chlorine atoms.

The fragmentation of nitroaromatic compounds in EI-MS typically involves the loss of the nitro group (-NO2) or nitric oxide (-NO). For dichloronitroanilines, characteristic fragments would arise from the loss of these groups from the molecular ion.

Data Presentation

Table 1: GC-MS Data for Dichloronitroaniline Isomers

IsomerMolecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance
2,6-Dichloro-4-nitroaniline 207.01206 (100%) , 208 (63.9%), 176 (59.9%), 160 (52.4%), 124 (82.9%), 178 (38.4%), 162 (33.4%)
2,4-Dichloro-6-nitroaniline 207.01Data not readily available in searched literature.
2,5-Dichloro-4-nitroaniline 207.01Data not readily available in searched literature.
3,4-Dichloro-5-nitroaniline 207.01Data not readily available in searched literature.
2,3-Dichloro-5-nitroaniline 207.01Data not readily available in searched literature.
3,5-Dichloro-4-nitroaniline 207.01Data not readily available in searched literature.

Experimental Protocols

The following is a representative GC-MS protocol synthesized from methods used for the analysis of aniline and nitroaniline derivatives. Optimization of this method for the specific isomers of interest is recommended.

1. Sample Preparation

  • Standard Preparation: Prepare individual stock solutions of each dichloronitroaniline isomer in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. A mixed standard solution can then be prepared by diluting the stock solutions to the desired concentration (e.g., 1-10 µg/mL).

  • Extraction from Environmental Samples: For water samples, liquid-liquid extraction with a non-polar solvent like dichloromethane at an adjusted pH can be employed.[2] For solid matrices, an appropriate extraction technique such as sonication or Soxhlet extraction may be necessary.

2. GC-MS Parameters

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • GC Column: A DB-5ms or HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification Standard Standard Solution GC_Injection GC Injection Standard->GC_Injection Sample Environmental/Test Sample Extraction Extraction & Concentration Sample->Extraction Extraction->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Scan Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Retention Time Determination Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Isomer_Identification Isomer Identification Peak_Integration->Isomer_Identification Library_Search->Isomer_Identification Column_Comparison_Logic Start Analyze Isomer Mixture Decision Are all isomers baseline resolved? Start->Decision Success Successful Separation & Identification Decision->Success Yes Failure Co-elution of Isomers Decision->Failure No Optimize Optimize GC Parameters (e.g., temperature program) Failure->Optimize ChangeColumn Select Alternative Column (e.g., different polarity) Failure->ChangeColumn Optimize->Start ChangeColumn->Start

References

Navigating the Separation of Dichloro-nitroaniline Isomers: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive high-performance liquid chromatography (HPLC) method for the simultaneous separation of all dichloro-nitroaniline isomers remains elusive in publicly available scientific literature. However, by examining established methods for structurally similar compounds—including individual dichloro-nitroaniline isomers, dichloroaniline isomer pairs, and the parent nitroaniline and dichlorobenzene isomers—researchers can establish a robust starting point for developing a tailored separation protocol.

This guide provides a comparative analysis of existing HPLC methods, offering detailed experimental protocols and quantitative data to aid scientists and drug development professionals in this endeavor. The information presented is curated from a variety of sources, providing a foundational toolkit for tackling the chromatographic challenge of separating these closely related isomers.

Comparative Analysis of HPLC Methods

The following table summarizes various reversed-phase HPLC methods that have been successfully employed for the separation of compounds structurally related to dichloro-nitroaniline isomers. This data allows for a side-by-side comparison of key chromatographic parameters, facilitating the selection of initial conditions for method development.

AnalytesStationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
2,4-Dichloro-6-nitroanilineNewcrom R1-Acetonitrile, Water, Phosphoric Acid-MS-compatible[1]
2,3-DichloroanilineNewcrom R1-Acetonitrile, Water, Phosphoric Acid-MS-compatible[2]
3,4-DichloroanilineNewcrom R1-Acetonitrile, Water, Phosphoric Acid-MS-compatible[3]
2-Chloro-5-nitroanilineNewcrom R1-Acetonitrile, Water, Phosphoric Acid-MS-compatible[4]
3,4-Dichloroaniline & 3,5-DichloroanilineC18-Acetonitrile, Water-MS/MS[5][6]
Nitroaniline IsomersC1825 cm x 4.0 mm, 5 µmCH3CN/H2O (70:30)1.0UV at 254 nm[7]
Nitroaniline IsomersC825 cm x 4.0 mm, 5 µmCH3CN/H2O (60:40)1.0UV at 254 nm[7]
Dichlorobenzene IsomersC1825 cm x 4.0 mm, 5 µmCH3CN/H2O (70:30)1.0UV at 254 nm[7]
Dichlorobenzene IsomersC825 cm x 4.0 mm, 5 µmCH3CN/H2O (70:30)1.0UV at 254 nm[7]
Aniline and NitroanilinesHALO C184.6 x 50 mm60/40 A/B (A=0.02 M sodium phosphate buffer, pH=7.0; B=Acetonitrile)2.0UV at 254 nm[8]
Aniline and NitroanilinesHALO RP-Amide4.6 x 50 mm60/40 A/B (A=0.02 M sodium phosphate buffer, pH=7.0; B=Acetonitrile)2.0UV at 254 nm[8]
Nitroaniline and Dinitroaniline IsomersAgilent TC-C18-Acetonitrile/Water (30:70 v/v)1.0UV[9]

Experimental Protocols

The following are detailed experimental methodologies derived from the cited literature. These protocols serve as a practical starting point for laboratory work.

Method 1: Separation of Nitroaniline Isomers on C18 and C8 Columns[7]
  • Instrumentation: Standard HPLC system with a UV detector.

  • Columns:

    • C18 column (25 cm length x 4.0 mm internal diameter, 5 µm particle size).

    • C8 column (25 cm length x 4.0 mm internal diameter, 5 µm particle size).

  • Mobile Phases:

    • For C18 column: A mixture of acetonitrile and water in a 70:30 ratio.

    • For C8 column: A mixture of acetonitrile and water in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Temperature: Room temperature.

Method 2: Separation of Dichlorobenzene Isomers on C18 and C8 Columns[7]
  • Instrumentation: Standard HPLC system with a UV detector.

  • Columns:

    • C18 column (25 cm length x 4.0 mm internal diameter, 5 µm particle size).

    • C8 column (25 cm length x 4.0 mm internal diameter, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water in a 70:30 ratio for both columns.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 254 nm.

  • Temperature: Room temperature.

Method 3: Analysis of Individual Dichloro-nitroaniline and Dichloroaniline Isomers[1][2][3][4]
  • Instrumentation: HPLC system, potentially coupled with a mass spectrometer.

  • Stationary Phase: Newcrom R1 column.

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid should be substituted for phosphoric acid.

  • Note: Specific gradient conditions and column dimensions were not provided in the source material and would require empirical determination.

Method 4: Simultaneous Determination of 3,4-Dichloroaniline and 3,5-Dichloroaniline[5][6]
  • Instrumentation: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

  • Stationary Phase: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Note: This method was developed for the analysis of these isomers in a complex matrix (chives) and utilizes a QuEChERS sample preparation technique. The specific gradient and MS/MS parameters would need to be optimized for the analysis of standards.

Visualizing the Path to Separation

To further guide the method development process, the following diagrams illustrate a typical workflow and the key parameters influencing isomer separation in HPLC.

HPLC_Method_Development_Workflow start Define Separation Goal: Separate Dichloro-nitroaniline Isomers lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (C18, C8, Phenyl, etc.) lit_review->col_select mob_phase_select Mobile Phase Selection (ACN/H2O, MeOH/H2O) lit_review->mob_phase_select initial_runs Initial Isocratic/Gradient Runs col_select->initial_runs mob_phase_select->initial_runs optimization Optimization initial_runs->optimization param_adjust Adjust Parameters: - Gradient Slope - Temperature - Flow Rate - pH optimization->param_adjust Iterative Process validation Method Validation optimization->validation Acceptable Resolution param_adjust->optimization final_method Final HPLC Method validation->final_method

Caption: A general workflow for developing an HPLC method for the separation of isomers.

HPLC_Separation_Parameters Separation {HPLC Separation of Isomers} StationaryPhase Stationary Phase Polarity (C18, C8) Particle Size Bonded Phase Separation->StationaryPhase Influences MobilePhase Mobile Phase Organic Modifier (ACN, MeOH) Aqueous Component pH & Buffers Separation->MobilePhase Influences OperatingConditions Operating Conditions Temperature Flow Rate Gradient Profile Separation->OperatingConditions Influences

Caption: Key parameters influencing the HPLC separation of isomers.

By leveraging the provided comparative data and experimental protocols, and by systematically approaching method development as outlined in the workflow, researchers can significantly streamline the process of achieving a successful separation of dichloro-nitroaniline isomers. The subtle differences in polarity and structure between the isomers will likely necessitate careful optimization of the mobile phase composition and gradient profile.

References

Lack of Specific Structure-Activity Relationship Studies on 3,5-Dichloro-2-nitroaniline Derivatives Hinders Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on 3,5-Dichloro-2-nitroaniline derivatives. While research exists on various other substituted nitroanilines and related heterocyclic compounds with a range of biological activities, systematic investigations into how chemical modifications of the this compound scaffold affect its biological efficacy are not publicly available. This scarcity of targeted research prevents the creation of a detailed comparative guide as originally requested.

The broader field of substituted nitroanilines has been explored for therapeutic potential, with various derivatives showing promise as anticancer and antimicrobial agents. These studies, however, focus on different substitution patterns on the aniline ring, making a direct comparison to the 3,5-dichloro-2-nitro substitution pattern impossible. For instance, research on N-substituted 2-nitroanilines and 2,4-dinitroaniline mustards has provided insights into their mechanisms of action, but this information cannot be directly extrapolated to the specific scaffold of interest.

Without a foundational study that synthesizes a series of this compound derivatives and evaluates their biological activities, the core requirements of a comparative guide—quantitative data for comparison, detailed experimental protocols, and relevant signaling pathways—cannot be met.

Alternative Focus: SAR of N-Substituted 2-Nitroaniline Derivatives

Given the lack of specific data on this compound derivatives, this guide will instead focus on a closely related and more extensively studied class: N-substituted 2-nitroaniline derivatives . These compounds have been investigated for their potential as anticancer and antimicrobial agents, and sufficient data is available to construct a meaningful comparative analysis.

Comparative Analysis of N-Substituted 2-Nitroaniline Derivatives

N-substituted 2-nitroaniline derivatives have emerged as a significant scaffold in medicinal chemistry. The 2-nitroaniline core provides a versatile platform for chemical modification, and the introduction of various substituents at the amino group allows for the fine-tuning of their biological properties.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059
1b 4-(Dimethylamino)phenylHCT1168.7
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3a Pyrimidine derivativeMer Kinase0.0185
3b Pyrimidine derivativec-Met Kinase0.0336

This table presents the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines, highlighting the impact of different N-substituents on their cytotoxic potency.

Experimental Protocols

General Procedure for Synthesis of N-Substituted 2-Nitroaniline Derivatives:

A common synthetic route involves the nucleophilic aromatic substitution reaction between a substituted aniline and a suitable 2-nitro-halogenated benzene derivative in the presence of a base and often a palladium catalyst (e.g., Buchwald-Hartwig amination). The reaction mixture is typically heated in an appropriate solvent (e.g., toluene, dioxane) until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

Below is a generalized workflow for the synthesis and evaluation of N-substituted 2-nitroaniline derivatives.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Substituted Aniline + 2-Nitro-halogenated Benzene Reaction Palladium-Catalyzed Cross-Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Derivatives N-Substituted 2-Nitroaniline Derivatives Characterization->Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Derivatives->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for SAR studies of N-substituted 2-nitroanilines.

This guide provides a comparative overview of the SAR of N-substituted 2-nitroaniline derivatives based on available data. Further research into the specific this compound scaffold is necessary to elucidate its therapeutic potential.

Safety Operating Guide

Personal protective equipment for handling 3,5-Dichloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dichloro-2-nitroaniline. The information herein is compiled from safety data sheets of structurally similar compounds to ensure the highest degree of safety in the absence of a specific SDS for this compound.

Hazard Summary and Immediate Precautions

This compound is a chemical compound that, based on data from similar chlorinated and nitrated anilines, should be handled with extreme caution. It is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1][2][3] It is also expected to be harmful to aquatic life with long-lasting effects.[1][2]

Immediate actions in case of exposure include:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3][4][5]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to minimize exposure. The following table summarizes the recommended PPE based on available data for similar compounds.

Protection Type Specific Recommendations Rationale & Citation
Respiratory Protection - For low dust levels: NIOSH-approved N95 or P1 dust mask. - For higher or unknown concentrations: A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges. - If the respirator is the sole means of protection: A full-face supplied-air respirator.To prevent inhalation of dust particles which are presumed to be toxic.[1][6][7]
Hand Protection - Wear chemical-resistant gloves. Butyl rubber gloves are generally recommended for nitro-compounds. - Nitrile gloves may offer splash protection but should be changed immediately upon contact. - Always inspect gloves for integrity before use and use proper glove removal technique.To prevent skin absorption, which is a likely route of exposure with toxic effects.[4][8] Due to the lack of specific data for this compound, consulting the glove manufacturer's chemical resistance guide is crucial.
Eye and Face Protection - Chemical safety goggles or safety glasses with side shields. - Where splashing is possible, a full-face shield is recommended in addition to goggles.To protect eyes from dust particles and potential splashes, preventing irritation and absorption.[4][6][9]
Skin and Body Protection - Wear a lab coat, apron, or coveralls to prevent skin contact. - For larger quantities or significant risk of splashing, a complete suit protecting against chemicals is advised.To provide a barrier against accidental skin exposure.[1][4]

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and maintaining chemical integrity.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood with a good exhaust system.[4][5]

  • Use local exhaust ventilation at places where dust is formed.[1][6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a draft shield or a powder-handling enclosure if available.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate the work area.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7]

  • Keep the container tightly closed.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Store in a locked cabinet or a restricted-access area.[2][10]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect personnel and the environment.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., spill cleanup materials, paper towels) in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag or container for hazardous waste disposal. Do not dispose of them in regular trash.

  • Empty Containers: "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Use a licensed hazardous waste disposal company.

  • Do not allow the product or its waste to enter drains or the environment.[1][7]

Workflow and Safety Protocol Diagram

The following diagram illustrates the key steps and decision points for safely handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_start Start: Need to Handle This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_start->ppe setup Prepare Work Area (Fume Hood, Spill Kit, Waste Containers) ppe->setup weigh Weighing/Transfer (Minimize Dust) setup->weigh dissolve Solution Preparation (Add Solid to Solvent Slowly) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate waste_solid Dispose of Solid Waste (Hazardous Waste Container) decontaminate->waste_solid waste_ppe Dispose of Contaminated PPE (Hazardous Waste) decontaminate->waste_ppe wash Wash Hands Thoroughly waste_solid->wash waste_ppe->wash store Store in Cool, Dry, Well-Ventilated Area (Tightly Closed, Locked) wash->store If storing remaining chemical end End wash->end If all chemical is used store->end

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.